2-(1H-imidazol-5-yl)propan-2-amine chemical structure and properties
This technical guide provides an in-depth analysis of 2-(1H-imidazol-5-yl)propan-2-amine , chemically identified in drug development contexts as -Methylhistamine (specifically the 1-isomer, often mis-numbered in informal...
Critical Note on Nomenclature:
The specific string "2-(1H-imidazol-5-yl)propan-2-amine" technically describes a gem-dimethyl isomer (imidazole attached to the central carbon of an isopropylamine group). However, in pharmaceutical research, this string is frequently encountered as a non-standard or erroneous citation for
-Methylhistamine , the biologically active Histamine H3 Receptor (H3R) agonist used extensively in neuropharmacology, while distinguishing it from the theoretical gem-dimethyl isomer.
Chemical Structure and Identity
Molecular Architecture
-Methylhistamine is a histamine analog where a methyl group is introduced at the -carbon of the ethylamine side chain. This modification introduces a chiral center, with the (S)-isomer being the highly potent H3 receptor agonist.
Property
Data
Chemical Formula
Molecular Weight
125.17 g/mol
Exact Mass
125.0953 Da
Chirality
One chiral center (C2 of propyl chain).[1] (S)-enantiomer is active.
Tautomerism
Exists as 1H-imidazol-4-yl or 1H-imidazol-5-yl depending on pH and solvation.
Physicochemical Properties[1]
Parameter
Value
Relevance
pKa (Imidazolium)
~6.0
Ring protonation; relevant for receptor binding.
pKa (Amine)
~9.4
Primary amine protonation; ensures solubility in physiological media.
LogP
-0.35
Hydrophilic; requires transport mechanisms or high concentrations for BBB penetration.
Solubility
High in water, DMSO, Ethanol.
Suitable for aqueous buffer preparation.
Synthesis and Production
The synthesis of (S)-
-Methylhistamine requires stereoselective control to avoid the inactive (R)-isomer.
Synthetic Route: From L-Histidine (Biomimetic)
While direct methylation of histamine is difficult, the synthesis often starts from L-Histidine methyl ester or 4-acetylimidazole .
-Methylhistamine is a selective agonist for the Histamine H3 receptor (H3R), a G-protein coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor.
Mechanism of Action
Upon binding to the H3 receptor,
-Methylhistamine triggers the signaling cascade. This results in the inhibition of Adenylyl Cyclase (AC), reduction of cAMP levels, and subsequent inhibition of neurotransmitter release (histamine, acetylcholine, norepinephrine).
Signaling Pathway Visualization
Caption: Signal transduction pathway of
-Methylhistamine at the presynaptic H3 receptor, leading to feedback inhibition of neurotransmitter release.
Experimental Applications
In Vitro Binding Assays
Purpose: To determine binding affinity (
) of novel H3 ligands using -Methylhistamine as a reference agonist.
Protocol:
Membrane Prep: Harvest HEK-293 cells stably expressing human H3R.
Incubation: Incubate membranes with
-N--methylhistamine (radiolabeled tracer) and test compounds for 60 min at 25°C.
Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethylenimine.
Analysis: Measure radioactivity via liquid scintillation counting.
In Vivo Neurobiology
Application: Investigating sleep-wake cycles and cognitive disorders.
Effect: Systemic administration typically induces sedation and increases slow-wave sleep (SWS) due to the inhibition of wake-promoting histamine neurons.
Safety and Handling
Hazard Class
Statement
Precaution
Acute Toxicity
Oral/Dermal (Category 4)
Harmful if swallowed. Wear nitrile gloves.
Irritation
Skin/Eye Irritant
Use safety goggles and work in a fume hood.
Storage
Hygroscopic Solid
Store at -20°C, desiccated, under inert gas ().
References
BindingDB. (2S)-1-(1H-imidazol-5-yl)propan-2-amine (Alpha-Methylhistamine) Structure and Affinity Data. BindingDB. Link
PubChem. Alpha-methylhistamine (Compound CID 3615). National Library of Medicine. Link
Tautomerism in 4-(1-amino-1-methylethyl)-1H-imidazole: A Technical Analysis Guide
Executive Summary This technical guide provides a rigorous analysis of the tautomeric equilibrium of 4-(1-amino-1-methylethyl)-1H-imidazole , a structural analogue of histamine featuring a gem-dimethyl substituted side c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a rigorous analysis of the tautomeric equilibrium of 4-(1-amino-1-methylethyl)-1H-imidazole , a structural analogue of histamine featuring a gem-dimethyl substituted side chain. Unlike simple alkyl-imidazoles, this molecule exhibits a complex tautomeric landscape driven by the interplay of electronic inductive effects, steric bulk (Thorpe-Ingold effect), and intramolecular hydrogen bonding (IMHB).[1] This guide details the theoretical framework, experimental protocols (NMR, X-ray), and computational strategies required to resolve and quantify these tautomeric states in drug development contexts.
Theoretical Framework: The Tautomeric Equilibrium
Structural Definition
The molecule consists of an imidazole ring substituted at the 4-position (or 5-position, depending on tautomer) with a 1-amino-1-methylethyl group (
). This bulky, basic side chain introduces significant steric and electronic perturbations compared to the parent histamine structure.[1]
The Equilibrium
In solution, the neutral molecule exists in rapid equilibrium between two annular tautomers:
-tautomer (1,4-isomer): The proton resides on (N1), distal to the substituent.[1][2] The substituent is at position 4.[1][2][3][4]
-tautomer (1,5-isomer): The proton resides on (N3), proximal to the substituent.[1][2] The substituent is at position 5.[1][2][4]
Governing Factors
Electronic Effects: The isopropyl group is electron-donating (+I effect).[2] In general, electron-donating groups at position 4 stabilize the 1,4-tautomer (
-H) by increasing the electron density on the remote nitrogen (), making it a better hydrogen bond acceptor.
Steric Effects: The gem-dimethyl group creates substantial steric bulk.[2] The 1,5-tautomer places this bulky group adjacent to the
proton, resulting in unfavorable steric clash (van der Waals repulsion).[1] This strongly biases the equilibrium toward the 1,4-tautomer .[1]
Intramolecular Hydrogen Bonding (IMHB): The primary amine (
) can act as a hydrogen bond donor.[1][2] In the 1,4-tautomer, the unprotonated (N3) lone pair is available to accept a hydrogen bond from the amine, forming a stable 5-membered chelate ring.[1] This interaction further locks the molecule in the 1,4-form.
Experimental Characterization Protocols
To definitively assign the tautomeric state and measure the equilibrium constant (
), a combination of solution-state NMR and solid-state crystallography is required.
Solution-State NMR Spectroscopy
The rapid exchange of the imidazole proton usually results in averaged signals at room temperature. To distinguish tautomers, one must either slow the exchange or use diagnostic carbon shifts.[1][2]
Protocol:
Chemical Shift Analysis
The chemical shift difference () between C4 and C5 is the most reliable indicator of tautomeric preference.
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of a polar aprotic solvent (DMSO-
or DMF-) to minimize intermolecular proton exchange. Avoid protic solvents (MeOH, ) which accelerate exchange.[1][2]
Acquisition:
Acquire a proton-decoupled
NMR spectrum (minimum 512 scans).
Acquire a
- HMBC spectrum to assign quaternary carbons.[1][2]
Analysis:
1,4-tautomer:
is typically shielded (upfield) relative to .[1][2] The difference is often >15 ppm.[1]
bond to identify low-energy rotamers that facilitate IMHB.[1][2]
Visualizations
Tautomeric Equilibrium & IMHB
The following diagram illustrates the equilibrium and the stabilizing intramolecular hydrogen bond in the 1,4-tautomer.
Caption: Equilibrium favoring the 1,4-tautomer due to IMHB stabilization and steric avoidance.
Analytical Workflow
This flowchart guides the researcher through the experimental determination of the tautomeric state.
Caption: Step-by-step protocol for NMR-based tautomer determination.
Implications for Drug Design[5][6][7]
Understanding this tautomerism is critical for Histamine H3/H4 receptor ligand design.
Binding Affinity: The receptor binding pocket often requires a specific tautomer to form hydrogen bonds with key residues (e.g., Aspartate or Glutamate).[1][2] If the ligand prefers the "wrong" tautomer in solution, an energetic penalty (
pKa Modulation: The gem-dimethyl group and the resulting tautomeric bias influence the basicity of the imidazole ring. The 1,4-tautomer is generally more basic than the 1,5-tautomer.[1]
Permeability: Intramolecular hydrogen bonding (IMHB) masks polarity, potentially improving membrane permeability (LogP) despite the presence of two basic nitrogens.[1][2]
References
Nagy, P. I., et al. (1994).[1][2] Theoretical Analyses of the Tautomeric and Conformational Equilibria of Histamine and (
R,S)-,-Dimethylhistamine. Journal of the American Chemical Society.[2] Link[1]
Elguero, J., et al. (1976).[1][2] The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press.[1][2]
Munoz-Caro, C., et al. (2009).[1][2] Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives. Journal of Medicinal Chemistry. Link
Reich, H. J. (2020).[1][2] NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin.[1][2] Link
BMRB. (2025). Imidazole Chemical Shift Data. Biological Magnetic Resonance Data Bank. Link[1]
An In-depth Technical Guide on the Structure-Activity Relationship of Gem-dimethyl Histamine Analogues
Introduction: The Strategic Value of the Gem-Dimethyl Group in Histamine Analogue Design Histamine, a fundamental biogenic amine, orchestrates a wide array of physiological and pathological processes through its interact...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Gem-Dimethyl Group in Histamine Analogue Design
Histamine, a fundamental biogenic amine, orchestrates a wide array of physiological and pathological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] The therapeutic manipulation of the histaminergic system has led to blockbuster drugs, primarily antagonists for the H1 and H2 receptors, which are mainstays in the treatment of allergies and gastric ulcers, respectively.[1] The H3 and H4 receptors have emerged as promising targets for neurological and inflammatory disorders, driving the quest for novel, selective ligands.[2][3]
A key strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound is the introduction of a gem-dimethyl group. This structural motif, consisting of two methyl groups attached to the same carbon atom, can profoundly influence a molecule's properties.[4][5][6] The "Thorpe-Ingold effect" or "gem-dimethyl effect" describes how this substitution can favor cyclic conformations by reducing the bond angle, thereby restricting conformational flexibility.[4][7] This conformational constraint can lock the molecule into a bioactive conformation, leading to increased potency and receptor selectivity.[4][6] Furthermore, the gem-dimethyl group can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation, improve pharmacokinetic properties, and modulate the pKa of nearby functionalities.[4][5][6]
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of gem-dimethyl histamine analogues. We will explore how this seemingly simple modification impacts affinity, selectivity, and efficacy across the four histamine receptor subtypes, offering insights for researchers, scientists, and drug development professionals in the field.
Core Principles of Histamine Receptor Activation
Understanding the SAR of histamine analogues requires a foundational knowledge of how histamine and its receptors interact. All four histamine receptors are GPCRs, characterized by seven transmembrane domains. Ligand binding occurs within a pocket formed by these domains. The key interactions for histamine itself involve:
An ionic bond between the protonated primary amine of the ethylamine side chain and a conserved aspartate residue in transmembrane domain 3 (TM3).
Hydrogen bonding between the imidazole ring nitrogens and specific residues in the binding pocket.
The different receptor subtypes have distinct downstream signaling pathways:
H1 Receptors: Couple to Gq/11, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.[8]
H2 Receptors: Couple to Gs, activating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[8]
H3 and H4 Receptors: Couple to Gi/o, inhibiting adenylyl cyclase and decreasing cAMP levels.[8]
The following diagram illustrates the general signaling pathways for the four histamine receptor subtypes.
Caption: General signaling pathways of the four histamine receptor subtypes.
Structure-Activity Relationship of Gem-Dimethyl Histamine Analogues
The introduction of a gem-dimethyl group on the ethylamine side chain of histamine, specifically at the α- or β-position, has profound and often subtype-specific effects on receptor activity.
α,α-Dimethylhistamine Analogues
The presence of two methyl groups at the α-carbon (the carbon adjacent to the imidazole ring) generally leads to a decrease in potency at H1 and H2 receptors but can confer interesting properties at H3 and H4 receptors.
Analogue
Receptor Subtype
Activity
Key Observations
α,α-Dimethylhistamine
H1
Weak Agonist/Antagonist
Steric hindrance from the gem-dimethyl group likely disrupts the optimal binding conformation required for H1 receptor activation.
α,α-Dimethylhistamine
H2
Very Weak Agonist
The bulky gem-dimethyl group significantly reduces agonist potency compared to histamine.
α,α-Dimethylhistamine
H3
Potent and Selective Agonist
The conformational restriction imposed by the gem-dimethyl group favors a conformation that is highly recognized by the H3 receptor.
α,α-Dimethylhistamine
H4
Moderate Agonist
While showing some activity, the selectivity for H3 over H4 is a notable feature.
One of the most significant findings in this class is that specific stereoisomers of α,β-dimethylhistamine exhibit remarkable potency and selectivity. For instance, (αR, βS)-α,β-dimethylhistamine is a highly potent and selective H3 receptor agonist.[9] This highlights the critical role of stereochemistry in dictating receptor interaction, a factor that is directly influenced by the conformational constraints imposed by the methyl groups.
β,β-Dimethylhistamine Analogues
Substitution at the β-carbon (the carbon bearing the amino group) also leads to distinct SAR profiles.
Analogue
Receptor Subtype
Activity
Key Observations
β,β-Dimethylhistamine
H1
Weak Agonist
Similar to α,α-disubstitution, steric bulk near the crucial amino group interaction site reduces activity.
β,β-Dimethylhistamine
H2
Weak Agonist
The gem-dimethyl group at the β-position is detrimental to H2 receptor agonism.
β,β-Dimethylhistamine
H3
Variable (Agonist/Antagonist)
Activity is highly dependent on other structural features of the molecule. The gem-dimethyl group can be incorporated into more complex structures to modulate H3 receptor activity.
β,β-Dimethylhistamine
H4
Moderate to Potent Agonist
The H4 receptor appears to be more tolerant of substitution at the β-position compared to other subtypes.
The following diagram illustrates a logical workflow for the initial assessment and characterization of novel gem-dimethyl histamine analogues.
Caption: Experimental workflow for SAR analysis of gem-dimethyl histamine analogues.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Histamine Receptor Affinity
This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for a specific histamine receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of a gem-dimethyl histamine analogue at human H1, H2, H3, or H4 receptors.
Materials:
Cell membranes expressing the human histamine receptor of interest (e.g., from CHO or HEK293 cells).
Radioligand specific for the receptor subtype (e.g., [³H]-mepyramine for H1, [¹²⁵I]-iodoaminopotentidine for H2, [³H]-Nα-methylhistamine for H3, [³H]-histamine for H4).
Test compound (gem-dimethyl histamine analogue) at various concentrations.
Non-specific binding control (a high concentration of a known, non-radiolabeled ligand).
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Scintillation vials and scintillation cocktail.
Liquid scintillation counter.
Glass fiber filters.
Filtration manifold.
Procedure:
Preparation of Reagents:
Prepare serial dilutions of the test compound in assay buffer.
Dilute the radioligand to the desired concentration (typically at or below its Kd) in assay buffer.
Thaw the cell membranes on ice and resuspend in assay buffer to the appropriate protein concentration.
Assay Setup:
In a 96-well plate or individual tubes, add in the following order:
Assay buffer
Test compound or non-specific binding control or vehicle.
Radioligand
Cell membranes
The final assay volume is typically 250-500 µL.
Incubation:
Incubate the reaction mixtures at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
Termination and Filtration:
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a filtration manifold.
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
Quantification:
Place the filters in scintillation vials.
Add scintillation cocktail and allow to equilibrate.
Count the radioactivity in a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Protocol 2: cAMP Accumulation Assay for H2, H3, and H4 Receptor Functional Activity
This protocol is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at H2, H3, or H4 receptors.
Objective: To measure the effect of a gem-dimethyl histamine analogue on intracellular cAMP levels in cells expressing H2, H3, or H4 receptors.
Materials:
CHO or HEK293 cells stably expressing the human H2, H3, or H4 receptor.
Cell culture medium and supplements.
Forskolin (an adenylyl cyclase activator).
Test compound (gem-dimethyl histamine analogue).
Reference agonist and antagonist for the receptor of interest.
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Plate reader compatible with the chosen assay kit.
Procedure:
Cell Culture:
Culture the cells to the desired confluency in appropriate culture vessels.
Seed the cells into 96-well plates and allow them to attach overnight.
Agonist Mode:
Wash the cells with assay buffer.
Add varying concentrations of the test compound and incubate for a specific time.
For H3 and H4 receptors (Gi-coupled), stimulate the cells with forskolin to induce a measurable cAMP signal that can be inhibited by an agonist. For H2 receptors (Gs-coupled), forskolin is not required but can be used to potentiate the signal.
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
Antagonist Mode:
Pre-incubate the cells with varying concentrations of the test compound.
Add a fixed concentration of a known agonist (typically its EC80).
For H3 and H4 receptors, also add forskolin.
Incubate and then measure the intracellular cAMP concentration.
Data Analysis:
Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (potency) and the maximal response (efficacy).
Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50. This can be used to calculate the pA2 value, a measure of antagonist potency.
Conclusion and Future Directions
The incorporation of a gem-dimethyl group is a powerful tool in the medicinal chemist's arsenal for the design of novel histamine receptor ligands. The conformational constraints imposed by this moiety can lead to significant improvements in potency and, most importantly, receptor selectivity. The SAR for gem-dimethyl histamine analogues is highly dependent on the position of the substitution (α or β) and the stereochemistry, with different receptor subtypes showing distinct preferences.
Future research in this area should focus on:
Systematic exploration of stereoisomers: As demonstrated with α,β-dimethylhistamine, the biological activity can reside in a single stereoisomer.[9]
Combination with other structural modifications: The gem-dimethyl group can be used in conjunction with other modifications to fine-tune the pharmacological profile of a ligand.
Computational modeling and structural biology: As more high-resolution structures of histamine receptors become available, computational approaches can be used to rationally design gem-dimethyl analogues with desired properties.[10][11][12][13][14]
By leveraging the principles outlined in this guide, researchers can continue to develop novel and selective histamine receptor modulators with therapeutic potential for a wide range of diseases.
References
Jongerius, B. J., et al. (2003). Synthesis and Structure−Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry, 46(24), 5247–5255. [Link]
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]
Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini reviews in medicinal chemistry, 4(9), 935–940. [Link]
Stark, H., & Schunack, W. (2004). Structure-activity relationships of histamine H2 receptor ligands. Mini reviews in medicinal chemistry, 4(9), 941–951. [Link]
Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini reviews in medicinal chemistry, 4(9), 935–940. [Link]
Jongerius, B. J., et al. (2003). Synthesis and Structure-Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists. SciSpace. [Link]
Buschauer, A., et al. (1991). Structure-activity relationships of histamine H2-agonists, a new class of positive inotropic drugs. Agents and actions. Supplements, 33, 231–256. [Link]
Wang, W., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. [Link]
Jongerius, B. J., et al. (2003). Synthesis and Structure−Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry, 46(24), 5247–5255. [Link]
Lim, H. D., et al. (2005). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British journal of pharmacology, 144(6), 789–800. [Link]
Kottke, T., et al. (1998). Synthesis, X-ray crystallography, and pharmacokinetics of novel azomethine prodrugs of (R)-alpha-methylhistamine: highly potent and selective histamine H3 receptor agonists. Journal of medicinal chemistry, 41(16), 2947–2957. [Link]
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of medicinal chemistry, 61(6), 2166–2210. [Link]
Van der Goot, H., et al. (1992). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of medicinal chemistry, 35(16), 3061–3068. [Link]
Jongerius, B. J., et al. (2003). Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. Journal of medicinal chemistry, 46(24), 5247–5255. [Link]
Ie, S., et al. (2008). Synthesis, structure-activity relationships, and biological profiles of a quinazolinone class of histamine H3 receptor inverse agonists. Journal of medicinal chemistry, 51(17), 5323–5335. [Link]
Elz, S., et al. (1992). Synthesis, absolute configuration, stereoselectivity, and receptor selectivity of (alpha R, beta S)-alpha,beta-dimethylhistamine, a novel high potent histamine H3 receptor agonist. Journal of medicinal chemistry, 35(23), 4434–4441. [Link]
Leurs, R., et al. (2002). Histamine Receptors. Vrije Universiteit Amsterdam. [Link]
Mondal, B., & Raghothama, S. (2019). Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. New Journal of Chemistry, 43(1), 108-112. [Link]
Creative Biolabs. In Vitro Cell based Histamine Receptor Functional Characterization Service. [Link]
Shim, J., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. Nature Communications, 14(1), 6614. [Link]
Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-Activity Relationships of Histamine H1-Receptor Agonists. ResearchGate. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. Histamine receptors. [Link]
Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-Activity Relationships of Histamine H1-Receptor Agonists. Mini-Reviews in Medicinal Chemistry, 4(9), 935-940. [Link]
Shim, J., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. Scilit. [Link]
Arrang, J. M., Garbarg, M., & Schwartz, J. C. (1993). Pharmacological properties of histamine receptor subtypes. Fundamental & clinical pharmacology, 7(3-4), 129–138. [Link]
Stark, H., & Schunack, W. (2004). Structure-Activity Relationships of Histamine H2 Receptor Ligands. ResearchGate. [Link]
ResearchGate. Structures of histamine and selected H 2 R agonists (2−5). [Link]
Kiss, R., et al. (2016). Structure-based discovery and binding site analysis of histamine receptor ligands. Expert opinion on drug discovery, 11(11), 1055–1070. [Link]
Davey, D. D., & Lumma, W. C. (1989). Convenient synthesis of 4-methylhistamine and racemic .alpha.,4-dimethylhistamine and .alpha.,4-dimethylhistidine. The Journal of organic chemistry, 54(13), 3209–3211. [Link]
Li, Z., et al. (2024). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. Nature Communications, 15(1), 2465. [Link]
Van der Goot, H., et al. (1992). Histamine H2-receptor Agonists. Synthesis, in Vitro Pharmacology, and Qualitative Structure-Activity Relationships of Substituted 4- And 5-(2-aminoethyl)thiazoles. Journal of medicinal chemistry, 35(16), 3061–3068. [Link]
Lipp, R., et al. (1994). N alpha-alkylated derivatives of 2-phenylhistamines: synthesis and in vitro activity of potent histamine H1-receptor agonists. Journal of medicinal chemistry, 37(14), 2229–2232. [Link]
Walter, R. E., & Gringauz, A. (1970). Synthesis of histamine analogs. Journal of medicinal chemistry, 13(1), 147–149. [Link]
Elz, S., et al. (2018). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules (Basel, Switzerland), 23(10), 2463. [Link]
Wieczorek, M., et al. (2024). Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. Pharmaceuticals, 17(5), 536. [Link]
Zha, Y., & Sarpong, R. (2017). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Beilstein journal of organic chemistry, 13, 1986–2000. [Link]
Zieminska, E., et al. (2020). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. International journal of molecular sciences, 21(9), 3031. [Link]
Li, Z., et al. (2024). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. ResearchGate. [Link]
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Kato, K., et al. (2001). Synthesis and structure-activity relationships of dual histamine H2 and gastrin receptor antagonists with decreased hydrophobicity. Chemical & pharmaceutical bulletin, 49(11), 1432–1439. [Link]
ResearchGate. (2025). Synthesis and Antiarrhythmic, Anticoagulant, Anthelmintic, and Larvicidal Activities of 4-(2-Alkoxyethyl)-2,2-Dimethyl-1,2-Dihydrobenzo[F] Isoquinoline Hydrochlorides. [Link]
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Technical Whitepaper: IUPAC Naming Conventions for Alpha,alpha-dimethyl-1H-imidazole-4-methanamine
Executive Summary In preclinical drug development, particularly within the optimization of histamine H3/H4 receptor ligands, imidazole-based pharmacophores are ubiquitous. The compound alpha,alpha-dimethyl-1H-imidazole-4...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In preclinical drug development, particularly within the optimization of histamine H3/H4 receptor ligands, imidazole-based pharmacophores are ubiquitous. The compound alpha,alpha-dimethyl-1H-imidazole-4-methanamine represents a sterically hindered, alpha-methylated analogue of the histamine lower homologue. Precise chemical nomenclature is not merely an academic exercise; it is a critical regulatory requirement for patent filings, Investigational New Drug (IND) applications, and machine-readable database indexing. This whitepaper deconstructs the structural logic, causality, and algorithmic derivation of this molecule's nomenclature, contrasting historical conjunctive naming with the modern Preferred IUPAC Name (PIN) framework[1].
Structural Deconstruction & Causality
To understand the nomenclature, we must first deconstruct the molecular topology and the causality behind its structural modifications.
The Core Scaffold: The molecule consists of a 1H-imidazole ring attached at the 4-position to a methanamine side chain.
The "Alpha" Designation: In traditional conjunctive nomenclature, when a cyclic component is attached to an acyclic component bearing a principal functional group, the carbons of the acyclic chain are designated by Greek letters starting from the point of attachment to the ring[2]. Because methanamine has only one carbon, it is definitively the
-carbon.
Pharmacological Causality: Replacing the two hydrogen atoms on this
-carbon with methyl groups yields the "alpha,alpha-dimethyl" prefix. Medicinal chemists intentionally introduce this gem-dimethyl group to create steric hindrance around the primary amine. This modification protects the molecule from rapid oxidative deamination by enzymes like monoamine oxidase (MAO), thereby increasing its metabolic half-life.
Conjunctive vs. Substitutive Nomenclature Frameworks
The chemical literature utilizes two distinct IUPAC frameworks for this molecule, each serving a different functional purpose.
Conjunctive Nomenclature (CAS & Historical IUPAC)
Conjunctive nomenclature juxtaposes the name of a cyclic component and an acyclic component, implying the elimination of hydrogen from each to form a bond[2].
Logic: 1H-imidazole + methanamine
1H-imidazole-4-methanamine.
Utility: This system was historically developed for inverted indexes (e.g., Chemical Abstracts Service). By keeping the cyclic parent intact in the name, databases could group all imidazole derivatives together alphabetically. In Structure-Activity Relationship (SAR) studies, this name is preferred because it explicitly preserves the identity of the parent pharmacophore.
Substitutive Nomenclature (2013 Blue Book PIN)
The 2013 IUPAC Blue Book introduced the concept of the Preferred IUPAC Name (PIN) to create a self-validating, machine-readable system that eliminates subjective naming choices[1][3].
Logic: Substitutive nomenclature forces a strict hierarchy based on the principal functional group, which dictates the parent acyclic chain regardless of the attached ring's complexity.
Utility: This ensures a strict 1:1 mapping between a chemical structure and its name, which is critical for computational chemistry and regulatory compliance.
Logic tree comparing Conjunctive and Substitutive IUPAC naming for the target molecule.
Data Presentation: Comparative Nomenclature
The following table summarizes the quantitative and structural differences between the two primary naming conventions.
Nomenclature System
Generated Name
Parent Hydride
Principal Group
Utility in Drug Development
Conjunctive (CAS)
-dimethyl-1H-imidazole-4-methanamine
1H-imidazole + methanamine
Amine (-NH2)
Preserves pharmacophore identity for SAR tracking and literature indexing.
Substitutive (PIN)
2-(1H-imidazol-4-yl)propan-2-amine
Propane
Amine (-NH2)
Ensures machine-readable, 1:1 structure-to-name mapping for regulatory filings.
Algorithmic Methodology: Deriving the PIN
To establish a self-validating system, researchers must follow the strict hierarchical rules of the 2013 IUPAC Blue Book to derive the PIN[1].
Step-by-Step Protocol for PIN Derivation:
Identify the Principal Characteristic Group: The molecule contains an amine (-NH2) and an imidazole ring. According to IUPAC seniority rules, the amine group takes precedence and must be cited as the suffix ("-amine").
Determine the Parent Hydride: The parent structure is the longest continuous carbon chain containing the principal group. The carbon attached to the amine is also attached to two methyl groups. This forms a continuous three-carbon chain (C-C-C), making the parent hydride propane .
Assign Locants to the Parent Chain: Number the propane chain to give the principal group the lowest possible locant. The amine is on the central carbon, so it is at position 2. The parent structure is therefore propan-2-amine .
Identify and Number the Substituent: The remaining structural element is the imidazole ring attached at C2 of the propane chain.
Expert Insight on Tautomerism: Imidazole exhibits annular tautomerism. IUPAC rules dictate that the nitrogen bearing the hydrogen is designated as N1 (1H-imidazole). To minimize the locant of the attachment point, the ring is numbered such that the attachment is at C4 rather than C5. Thus, the substituent is 1H-imidazol-4-yl .
Assemble the Final PIN: Combine the substituent and parent chain alphabetically with appropriate locants: 2-(1H-imidazol-4-yl)propan-2-amine .
Computational Workflow for Nomenclature Validation
Manual nomenclature derivation is prone to human error. Application scientists rely on in silico tools to validate structural names before regulatory submission.
Protocol: In Silico IUPAC Validation
Structure Input: Draw the target molecule in a standard cheminformatics suite (e.g., ChemDraw or MarvinSketch) using precise connectivity. Ensure the explicit hydrogen is placed on N1 of the imidazole ring to define the tautomer.
Property Generation: Execute the "Structure to Name" algorithm. Ensure the software settings are configured to use the "2013 IUPAC Recommendations" rather than "Legacy/CAS" rules.
Algorithmic Verification: The software will identify the propan-2-amine backbone as the senior parent chain and generate the PIN.
Cross-Validation: Reverse the process by inputting the generated PIN string into the "Name to Structure" tool to ensure the exact original topology is regenerated, confirming the self-validating nature of the PIN.
Step-by-step computational workflow for determining the Preferred IUPAC Name (PIN).
References
[1] Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. International Union of Pure and Applied Chemistry / QMUL. Available at:[Link]
[2] C-0.5. Conjunctive Nomenclature. ACD/Labs. Available at: [Link]
[3] Blue Book - IUPAC. International Union of Pure and Applied Chemistry. Available at:[Link]
Novel Imidazole-Amine Building Blocks: Synthetic Architectures for Next-Gen Drug Discovery
[1] Executive Summary The convergence of imidazole heterocycles with amine functionalities represents a high-value chemical space in modern drug discovery.[1] While traditional 2-aminoimidazoles have long served as guani...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The convergence of imidazole heterocycles with amine functionalities represents a high-value chemical space in modern drug discovery.[1] While traditional 2-aminoimidazoles have long served as guanidine bioisosteres, recent advances have unlocked novel regioisomers (C4/C5-amino) , fused imidazo-heterocycles , and spirocyclic architectures .[2] These "next-generation" building blocks offer superior physicochemical properties—specifically modulation of pKa, enhanced metabolic stability, and increased fraction of sp3 character (Fsp3)—allowing medicinal chemists to "escape flatland" while retaining critical hydrogen-bonding vectors.[2]
This technical guide provides a structural analysis, design rationale, and validated synthetic protocols for these emerging scaffolds.
Structural Classes & Design Rationale
The utility of imidazole-amine building blocks lies in their ability to tune electronic and steric parameters. We categorize these into three strategic classes:
Class A: Fused Imidazo[1,2-a]pyridines (The GBB Scaffolds)
Generated via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, these scaffolds rigidly lock the amine vector relative to the imidazole core.[2]
Key Feature: The bridgehead nitrogen lowers the pKa of the imidazole ring, improving membrane permeability compared to highly basic guanidines.
The following decision tree aids in selecting the appropriate imidazole-amine subclass based on the target biological profile.
Figure 1: Strategic decision tree for selecting imidazole-amine building blocks based on pKa, rigidity, and topology requirements.
Validated Experimental Protocols
Protocol A: One-Pot Synthesis of 3-Aminoimidazo[1,2-a]pyridines (GBB Reaction)
This protocol utilizes the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to generate fused imidazole-amine scaffolds efficiently.[2] This method is preferred for its high atom economy and scalability.
Mechanism:
The reaction involves the condensation of an aldehyde, a 2-aminopyridine, and an isocyanide, catalyzed by a Lewis acid (e.g., Sc(OTf)₃).[2]
Solvent: Methanol (MeOH) or Dichloromethane (DCM)[2]
Step-by-Step Procedure:
Setup: In a 10 mL microwave vial or round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL).
Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol, 25 mg) to the mixture. Stir at room temperature for 5-10 minutes to facilitate imine formation.
Cyclization: Add the isocyanide (1.1 mmol) in one portion.
Reaction:
Thermal: Stir at room temperature for 12–24 hours.
Microwave (Preferred): Seal the vial and irradiate at 100°C for 30 minutes.
Work-up: Concentrate the solvent under reduced pressure.
Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation: Verify structure via ¹H NMR (look for disappearance of aldehyde proton and appearance of NH signal).
Self-Validating Check: The formation of the product is often accompanied by the precipitation of the solid product in MeOH or a distinct color change. Mass spectrometry should show the M+1 peak corresponding to the sum of the three components minus water.
Protocol B: Direct C4-H Amination of Imidazoles
Accessing the C4-amino position on a fused imidazole ring without pre-functionalization is challenging. This protocol uses a hypervalent iodine reagent to achieve direct C-H amination.
Reagents:
Fused Imidazole Substrate (e.g., Benzimidazole or Imidazo[1,2-a]pyridine)[2][4]
Activation: Dissolve the imidazole substrate (0.2 mmol) in MeCN (2 mL).
Reagent Addition: Add the Py-HVI reagent (1.2 equiv) at room temperature.[2]
Reaction: Stir the mixture at 80°C for 12 hours. The reaction proceeds via a radical-cation or direct nucleophilic attack mechanism depending on the substrate electronics.
Isolation: Cool to room temperature. The resulting N-heterocyclic pyridinium salt often precipitates or can be precipitated with ether.
Aminolysis (Optional): To install a different amine, treat the pyridinium salt with a primary or secondary amine (2-3 equiv) in ethanol at reflux to displace the pyridine ring (Zincke reaction).[2]
Synthetic Workflow Visualization
The following diagram illustrates the GBB reaction pathway, highlighting the convergence of three components into the fused scaffold.
Figure 2: Component convergence in the Groebke-Blackburn-Bienaymé (GBB) reaction for fused imidazole-amine synthesis.[2][3][6]
References
Groebke-Blackburn-Bienaymé Reaction Review
Title: Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery.[2][1][3][7]
The Gem-Dimethyl Effect in Imidazole Pharmacophore Stability: A Technical Guide
The following technical guide details the structural and functional impact of the gem-dimethyl group on imidazole-based pharmacophores. Executive Summary In medicinal chemistry, the gem-dimethyl group (two methyl substit...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural and functional impact of the gem-dimethyl group on imidazole-based pharmacophores.
Executive Summary
In medicinal chemistry, the gem-dimethyl group (two methyl substituents on a single carbon) serves as a critical structural tool to enhance the stability and potency of imidazole-based pharmacophores. Its utility is governed by two primary physicochemical phenomena:
The Thorpe-Ingold Effect (Conformational Stability): Steric bulk compresses internal bond angles, reducing conformational entropy (
) and favoring the population of the bioactive, cyclized, or "locked" conformer.
Metabolic Blocking (Chemical/Enzymatic Stability): The substitution of abstractable
-hydrogens with methyl groups eliminates a primary "soft spot" for Cytochrome P450 (CYP450) mediated oxidation, significantly extending the pharmacophore’s half-life ().
This guide provides a mechanistic analysis of these effects, supported by experimental protocols for synthesis and stability validation.
Mechanistic Foundations: The Thorpe-Ingold Effect
The stability of the imidazole pharmacophore—specifically when part of a fused system or a reduced imidazoline scaffold—is dramatically improved by gem-dimethyl substitution.
Angle Compression and Entropic Pre-Organization
The classic Thorpe-Ingold effect dictates that increasing the size of substituents on a carbon atom compresses the angle between the remaining substituents.
Standard Methylene (-CH₂-): Bond angle
.
Gem-Dimethyl (-C(Me)₂-): The bulky methyls repel each other, compressing the internal angle (
) towards the reactive centers to .
In the context of imidazole cyclization (e.g., forming a dihydroimidazole/imidazoline ring), this compression brings the N-nucleophile and the electrophilic carbon closer, accelerating ring formation and retarding ring-opening hydrolysis.
Visualization: Conformational Restriction
The following diagram illustrates how the gem-dimethyl group forces the precursor into a "pre-cyclized" conformation, lowering the activation energy for ring closure and stabilizing the final heterocycle.
Figure 1: The Thorpe-Ingold effect accelerates ring formation and stabilizes the cyclic pharmacophore by compressing internal bond angles.[1]
Metabolic Stability: The
-Carbon Blockade
Imidazole rings are electron-rich and susceptible to oxidative metabolism, particularly at the alkyl linker positions (
-carbons) attached to the nitrogen.
The Problem: Oxidative N-Dealkylation
CYP450 enzymes typically initiate metabolism by abstracting a hydrogen atom from the carbon
to the heteroatom (Nitrogen). This forms an unstable carbinolamine intermediate, which collapses to release the imidazole and an aldehyde, effectively destroying the drug.
The Solution: Gem-Dimethyl Blockade
Replacing the
-hydrogens with a gem-dimethyl group removes the substrate for hydrogen abstraction.
Objective: Synthesize a 4,4-dimethyl-2-phenyl-2-imidazoline (a stabilized pharmacophore) to demonstrate the ease of cyclization via the gem-dimethyl effect.
Reagents:
Benzonitrile (1.0 eq)
1,2-Diamino-2-methylpropane (1.2 eq) [Source of gem-dimethyl]
Phosphorus pentasulfide (
) or catalytic sulfur
Workflow:
Condensation: Mix Benzonitrile and 1,2-Diamino-2-methylpropane in a sealed tube.
Catalysis: Add catalytic
(0.1 eq) to activate the nitrile.
Heating: Heat to 100°C for 4 hours. (Note: The non-methylated analog typically requires 12+ hours or higher temperatures).
Workup: Dilute with EtOAc, wash with
, dry over .
Purification: Recrystallize from Hexane/EtOAc.
Validation:
¹H NMR: Look for a sharp singlet (6H) at
ppm corresponding to the gem-dimethyl group.
Stability Check: The resulting imidazoline is significantly more resistant to hydrolytic ring opening than the 4,4-des-methyl analog due to steric shielding of the imine carbon.
Microsomal Stability Assay (In Vitro)
Objective: Quantify the metabolic stability improvement provided by the gem-dimethyl group.
Materials:
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
NADPH Regenerating System.
Test Compounds: Imidazole-Linker-H (Control) vs. Imidazole-Linker-Me2 (Test).
Protocol:
Preparation: Prepare 1 µM solutions of test compounds in phosphate buffer (pH 7.4).
Incubation: Add HLM (final conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 min.
Initiation: Add NADPH to start the reaction.
Sampling: Aliquot 50 µL at
min into acetonitrile (to quench).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% Remaining) vs. time. Calculate intrinsic clearance (
).
Expected Results:
Parameter
Des-methyl Analog (-CH₂-)
Gem-dimethyl Analog (-CMe₂-)
Interpretation
(min)
15 - 20
> 120
Blockade of -oxidation dramatically extends half-life.
High
Low
Reduced hepatic extraction.
Major Metabolite
N-dealkylated imidazole
Unchanged parent
Metabolic soft spot eliminated.
References
Jung, M. E., & Piizzi, G. (2005).[2] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. [Link]
Talele, T. T. (2018).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of cyclic compounds. Journal of the Chemical Society, Transactions.[2] [Link]
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on metabolic blocking strategies). [Link]
Metabolic Stability of Sterically Hindered Histamine Derivatives: Engineering Pharmacokinetic Resilience
Executive Summary Endogenous histamine is a potent biogenic amine responsible for regulating neurotransmission, gastric acid secretion, and inflammatory responses. However, its therapeutic utility as a pharmacological ag...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Endogenous histamine is a potent biogenic amine responsible for regulating neurotransmission, gastric acid secretion, and inflammatory responses. However, its therapeutic utility as a pharmacological agent is severely limited by its rapid systemic degradation, exhibiting an in vivo half-life of mere minutes[1]. To harness histaminergic pathways—particularly targeting the Histamine H3 Receptor (H3R) for neurocognitive disorders—drug development professionals have engineered sterically hindered histamine derivatives[2]. This technical guide elucidates the biochemical causality behind how steric shielding circumvents primary metabolic enzymes, presents comparative stability data, and details a self-validating protocol for assessing intrinsic clearance during preclinical drug discovery.
The Biochemical Imperative: Endogenous Histamine Metabolism
Histamine homeostasis is tightly controlled by two primary enzymatic pathways, both of which require unhindered access to specific functional groups on the histamine molecule[1][3]:
Histamine-N-methyltransferase (HNMT): An intracellular enzyme that utilizes S-adenosylmethionine (SAM) as a cofactor to methylate the imidazole ring at the tele-nitrogen (Nt), forming N-methylhistamine[1][3]. This is the dominant metabolic pathway in the central nervous system (CNS).
Diamine Oxidase (DAO): An extracellular, copper-dependent amine oxidase that catalyzes the oxidative deamination of the primary amine side chain, yielding imidazole acetaldehyde, ammonia, and hydrogen peroxide. This pathway predominates in the gastrointestinal tract and systemic circulation.
Because both enzymes rely on the formation of a precise enzyme-substrate complex, introducing bulky moieties adjacent to the imidazole ring or the ethylamine side chain fundamentally disrupts their catalytic efficiency.
Principles of Steric Shielding in Histamine Derivatives
The rational design of histamine derivatives relies on strategic steric hindrance to confer metabolic stability without abolishing receptor affinity.
-Methylation (e.g., -methylhistamine): By introducing a methyl group at the alpha-carbon of the ethylamine side chain, the molecule becomes a potent, selective H3R agonist[2][4]. The -methyl group creates a physical steric clash within the active site of DAO, preventing the nucleophilic attack required for oxidative deamination. Furthermore, the altered conformational dynamics reduce its affinity for HNMT, significantly prolonging its CNS half-life compared to endogenous histamine.
Branched-Alkyl and Non-Imidazole Substitutions: Recent advancements have moved beyond the traditional imidazole ring to avoid off-target cytochrome P450 (CYP) interactions and imidazole-related toxicity[5]. For instance, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines (such as the tool compound VUF16839) utilize a branched azetidine structure[5][6]. The steric bulk of these branched alkyl groups not only prevents overalkylation during chemical synthesis but also physically occludes the amine from amine oxidases, yielding excellent metabolic stability in liver microsomes[5][6].
Figure 1: Steric hindrance by bulky derivatives blocking HNMT and DAO metabolic pathways.
Comparative Metabolic Stability Data
To quantify the impact of steric hindrance, the intrinsic clearance (
) and half-life () of endogenous histamine are compared against sterically hindered derivatives in Human Liver Microsomes (HLM).
Note: Data represents generalized in vitro microsomal stability metrics to illustrate the pharmacokinetic enhancements achieved via structural shielding[5][6].
To ensure trustworthiness and reproducibility, the metabolic stability of novel sterically hindered derivatives must be evaluated using a highly controlled in vitro microsomal assay. The following protocol is designed as a self-validating system, incorporating strict causality checks to verify enzyme viability and analytical accuracy.
Protocol: Determination of Intrinsic Clearance in Liver Microsomes
Step 1: Reagent Preparation
Prepare a 10 mM stock of the test derivative in DMSO. Dilute to a 1
M working solution in 100 mM potassium phosphate buffer (pH 7.4).
Causality Check: The final DMSO concentration must remain 0.1%. Higher concentrations of organic solvents will denature microsomal proteins and artificially inflate the compound's apparent stability.
Step 2: Microsome Incubation
In a 96-well plate, combine the test compound (1
M) with human or rodent liver microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.
Step 3: Reaction Initiation
Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).
Causality Check: NADPH is the obligatory electron donor for CYP-mediated and some FMO-mediated metabolism. Running a parallel "Minus-NADPH" control well validates that any observed degradation is strictly enzyme-dependent and not due to chemical instability or non-specific binding to the plastic plate.
Step 4: Time-Course Quenching
At designated time points (0, 5, 15, 30, 60, and 120 minutes), extract a 50
L aliquot and immediately quench the reaction by adding 150 L of ice-cold acetonitrile containing an analytical internal standard (e.g., a deuterated analog).
Causality Check: The 3:1 ratio of cold organic solvent instantly denatures metabolic enzymes via protein precipitation, locking the metabolite profile at that exact second and preventing post-extraction degradation.
Step 5: Centrifugation and LC-MS/MS Analysis
Centrifuge the quenched samples at 4000
g for 15 minutes at 4°C. Transfer the supernatant for Multiple Reaction Monitoring (MRM) LC-MS/MS analysis to quantify the disappearance of the parent compound.
Step 6: Data Processing
Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (
). Calculate and .
Figure 2: Self-validating LC-MS/MS workflow for assessing microsomal intrinsic clearance.
Conclusion
The metabolic liability of endogenous histamine precludes its direct pharmacological application. By applying the principles of steric hindrance—either through targeted methylation of the alkyl chain or the deployment of bulky non-imidazole pharmacophores—drug developers can systematically engineer metabolic resilience[2][5]. This structural shielding directly antagonizes the catalytic mechanisms of HNMT and DAO, resulting in H3R agonists with pharmacokinetic profiles suitable for in vivo CNS targeting[4][6].
References
PMC / NIH: 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Available at: 5
ACS Publications: 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Available at:6
Creative Enzymes: The Power of Diamine Oxidase: Understanding Its Role in Histamine Metabolism. Available at: 3
Sigma-Aldrich: Histamine Synthesis and Metabolism. Available at: 1
SciSpace: The histamine H3 receptor: from gene cloning to H3 receptor drugs. Available at:2
ResearchGate: Histamine and selective H3-receptor ligands: A possible role in the mechanism and management of epilepsy. Available at: 4
Reductive amination protocols for imidazole-containing ketones
Application Note: Advanced Reductive Amination Protocols for Imidazole-Containing Ketones Introduction & Mechanistic Challenges Reductive amination is a cornerstone C–N bond-forming reaction in drug discovery and synthet...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Reductive Amination Protocols for Imidazole-Containing Ketones
Introduction & Mechanistic Challenges
Reductive amination is a cornerstone C–N bond-forming reaction in drug discovery and synthetic chemistry. However, when applied to imidazole-containing ketones, researchers frequently encounter significant chemo-selectivity and conversion bottlenecks. The imidazole heterocycle introduces three distinct mechanistic challenges that must be addressed to ensure high-yielding protocols:
Lewis Basic Interference: The unshared electron pair on the basic imidazole nitrogen (sp² hybridized) is a potent Lewis base. It can coordinate with Lewis acid catalysts or transition metals, effectively poisoning the catalyst or altering the electrophilicity of the target ketone.
Internal Buffering & pH Sensitivity: Standard reductive amination often requires a mildly acidic environment (pH 4–5) to protonate the hemiaminal intermediate, facilitating dehydration into the highly electrophilic iminium ion. The inherent basicity of the imidazole ring acts as an internal buffer, resisting this acidification and stalling the reaction at the hemiaminal stage[1].
Imine Lifetime & Epimerization: Prolonged imine lifetimes in solution, especially when reduction is sluggish due to coordination, can lead to unwanted side reactions, including epimerization of adjacent chiral centers[2].
To circumvent these issues, the selection of the reducing agent and the strategic use of additives—such as Titanium(IV) isopropoxide (Ti(OiPr)₄)—are critical for driving the reaction forward[3][4].
Mechanistic Workflow & Coordination Dynamics
Mechanistic workflow of imidazole ketone reductive amination and coordination challenges.
Quantitative Comparison of Reducing Agents
Selecting the correct hydride source is paramount. While Sodium cyanoborohydride (NaBH₃CN) has historically been used, it requires strict pH control (pH 6–7) to avoid direct ketone reduction, a parameter difficult to maintain with basic imidazoles. Furthermore, it risks the release of highly toxic hydrogen cyanide gas[1]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred as it is milder, highly selective for iminium ions, and avoids cyanide byproducts[1].
Table 1: Reagent Selection Matrix for Imidazole Ketones
Reducing Agent
Selectivity for Iminium
Moisture Sensitivity
Optimal pH Range
Toxicity / Primary Byproducts
NaBH(OAc)₃
High
High
4.0 – 5.0
Low / Acetic Acid
NaBH₃CN
Moderate
Low
6.0 – 7.0
High / HCN (potential)
Ti(OiPr)₄ / NaBH₄
High (via Ti complex)
High
Neutral
Low / Titanium Salts
Borane-Ammonia
High
Moderate
Neutral
Low / Borates
Step-by-Step Methodologies
Protocol A: Direct Reductive Amination using NaBH(OAc)₃
Application: Best suited for unhindered imidazole ketones reacting with primary or secondary amines.
Self-Validating Workflow:
Imine Pre-formation: Dissolve the imidazole ketone (1.0 eq) and the desired amine (1.1–1.2 eq) in anhydrous 1,2-dichloroethane (DCE) or THF to achieve a 0.1–0.2 M concentration. Stir at room temperature under an inert atmosphere for 30 minutes[5].
Causality: Pre-stirring allows the hemiaminal to form before the hydride is introduced, minimizing the direct reduction of the unreacted ketone into a secondary alcohol[2].
Causality: Acetic acid protonates the hemiaminal to facilitate dehydration into the highly electrophilic iminium ion. Because the imidazole ring buffers the solution, slightly more acid is required compared to non-heterocyclic substrates[1].
Reduction: Add NaBH(OAc)₃ (1.5 eq) in a single portion. A slight exotherm may be observed, validating active hydride transfer[5]. Stir for 2–24 hours.
Monitoring & Quench: Monitor the reaction via LC-MS. Once the ketone is consumed, carefully quench by the slow addition of saturated aqueous NaHCO₃[5].
Causality: The basic quench neutralizes the acetic acid and safely decomposes any unreacted hydride, preventing post-workup degradation.
Extraction: Extract the aqueous layer with dichloromethane (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
Application: Necessary for sterically hindered imidazole ketones, or when Protocol A fails due to severe imidazole-metal coordination.
Self-Validating Workflow:
Activation & Protection: Dissolve the imidazole ketone (1.0 eq) and amine (1.2 eq) in anhydrous THF. Add Ti(OiPr)₄ (2.0 eq) dropwise[4].
Causality: Ti(OiPr)₄ acts as a potent Lewis acid to activate the ketone and scavenges water to forcefully drive imine formation. Crucially, the excess titanium saturates the Lewis basic sites on the imidazole ring, acting as a transient protecting group to prevent catalyst poisoning[3][4].
Reduction: Stir for 4–6 hours at room temperature. Cool the mixture to 0 °C and add a hydride source (e.g., NaBH₄ or Borane-ammonia complex, 1.5 eq)[4]. Stir for an additional 2 hours.
Workup: Quench the reaction by adding 1M NaOH or water.
Causality: This step hydrolyzes the titanium complex, precipitating it as insoluble, gelatinous titanium dioxide (TiO₂).
Filtration: Filter the entire heterogeneous mixture through a pad of Celite, washing generously with ethyl acetate.
Causality: Failing to filter through Celite will result in severe, unbreakable emulsions during liquid-liquid extraction due to the TiO₂ salts.
Troubleshooting and Purification Strategies
Purification of imidazole-containing amines is notoriously difficult. The basic nature of both the imidazole ring and the newly formed amine causes strong interactions with the acidic silanol groups on a standard normal-phase silica gel column, leading to severe peak tailing and product loss[5].
Chromatographic Solution: Pre-treat the silica column with 1–5% triethylamine (TEA) or utilize a mobile phase containing a basic modifier (e.g., DCM / MeOH / NH₄OH) to block the active silanol sites and ensure sharp peak elution[5]. Alternatively, reverse-phase chromatography or ion-exchange resins should be employed for highly polar derivatives[5].
Moisture Control: NaBH(OAc)₃ is highly moisture-sensitive. Ensure all solvents are rigorously anhydrous and reactions are conducted under an inert argon or nitrogen atmosphere to maintain reagent efficacy[5].
References
Title: Experimental procedure for reductive amination of 6-(1h-Imidazol-1-yl)nicotinaldehyde | Source: benchchem.com | URL:5
Title: Biobased Amines: From Synthesis to Polymers; Present and Future | Source: acs.org (Chemical Reviews) | URL:3
Title: Recent developments in the synthesis and synthetic applications of borane–amines | Source: rsc.org (RSC Advances) | URL:4
Title: Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcyst | Source: chemrxiv.org | URL:2
Application Notes & Protocols: A Strategic Guide to the Synthesis of Imidazolyl Amines via Grignard Addition to Nitriles
Preamble: Navigating a Classic Challenge in Heterocyclic Chemistry The synthesis of primary amines through the addition of organometallic reagents to nitriles is a cornerstone transformation in organic chemistry. When th...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: Navigating a Classic Challenge in Heterocyclic Chemistry
The synthesis of primary amines through the addition of organometallic reagents to nitriles is a cornerstone transformation in organic chemistry. When the substrate is an imidazole nitrile, however, the reaction is fraught with challenges. The inherent acidity of the imidazole N-H proton presents a classic incompatibility with the powerful basicity of Grignard reagents, leading to immediate quenching of the nucleophile via an acid-base reaction rather than the desired addition to the nitrile.[1][2] This guide provides a comprehensive framework for overcoming this fundamental obstacle, detailing the strategic use of nitrogen-protecting groups to unlock a reliable pathway to novel imidazolyl amines—scaffolds of significant interest in medicinal chemistry and drug development.
This document moves beyond a simple recitation of steps. It delves into the causality behind the protocol, offering insights into why specific choices are made, how to anticipate potential pitfalls, and how to logically troubleshoot the synthesis.
The Core Problem: Acidity vs. Basicity
The primary hurdle in the direct Grignard addition to an unprotected imidazole nitrile is the proton on the imidazole nitrogen. This proton is sufficiently acidic to react with the Grignard reagent (R-MgX), which acts as a strong base. The result is the deprotonation of the imidazole ring and the formation of a non-productive alkane (R-H), halting the desired synthetic pathway before it begins.
To achieve a successful synthesis, a strategic workflow is required that masks the reactive N-H proton, allows for the key C-C bond formation, and then selectively reveals the target amine.
Diagram 1: The fundamental challenge and its strategic solution.
The Strategic Workflow: A Multi-Stage Approach
A successful synthesis hinges on a four-stage process that systematically addresses the inherent reactivity challenges. This workflow ensures that the Grignard reagent engages exclusively with the nitrile moiety and that the intermediate is correctly processed to yield the desired primary amine.
Diagram 3: The crucial divergence between amine and ketone synthesis pathways.
A one-pot Grignard addition followed by reduction with a milder reducing agent like sodium borohydride in an alcohol solvent is an effective and safer alternative to using potent hydrides like LiAlH₄. [3]This approach avoids the isolation of the sensitive imine intermediate.
[3]
Experimental Protocols
Safety Precaution: Grignard reactions are highly exothermic and sensitive to air and moisture. All procedures must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.
Protocol 1: N-Protection of 4-Cyanoimidazole (Illustrative Example with SEM)
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen.
Reagent Setup: To the flask, add 4-cyanoimidazole (1.0 eq) and dissolve in anhydrous Tetrahydrofuran (THF, ~0.2 M). Cool the solution to 0 °C in an ice bath.
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes.
Protecting Group Introduction: Add SEM-Cl (1.1 eq) dropwise via syringe.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-SEM-protected 4-cyanoimidazole.
Protocol 2: Grignard Addition and In-Situ Reduction
Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere.
Reagent Setup: Add the N-protected imidazole nitrile (1.0 eq) to the flask and dissolve in anhydrous THF (~0.2 M).
Grignard Addition: Prepare the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq in THF) in the dropping funnel. Add the Grignard solution dropwise to the nitrile solution at 0 °C.
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting nitrile. The reaction may be gently heated if the Grignard reagent is sterically hindered.
[3]5. Reduction Setup: Cool the reaction mixture back down to 0 °C. In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 3.0 eq) in anhydrous methanol.
In-Situ Reduction: Slowly add the methanolic NaBH₄ solution to the reaction mixture. Caution: Vigorous gas evolution.
Completion: After addition, allow the reaction to warm to room temperature and stir overnight.
Workup: Cool the flask to 0 °C and slowly quench with 1 M HCl until the solution is acidic (pH ~2-3). Stir for 30 minutes. Then, basify the solution with aqueous NaOH (e.g., 6 M) to pH ~10-11.
Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield the N-protected imidazolyl amine.
Protocol 3: Deprotection of N-SEM-Protected Amine
Reaction Setup: Dissolve the N-SEM-protected amine (1.0 eq) in THF.
Deprotection Reagent: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq).
Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 6-12 hours, monitoring by TLC.
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
Purification: Redissolve the residue in ethyl acetate and wash with water to remove TBAF salts. Dry the organic layer, concentrate, and purify by flash chromatography or crystallization to afford the final imidazolyl amine.
Troubleshooting Guide
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Low or no yield of Grignard adduct
1. Inactive Grignard reagent. 2. Wet solvents or glassware. [1] 3. Incomplete protection of imidazole N-H.
1. Titrate the Grignard reagent before use. 2. Ensure all solvents are anhydrous and glassware is rigorously flame-dried. 3. Confirm complete protection by NMR/TLC before starting the Grignard step.
Ketone is isolated instead of amine
1. Incomplete reduction of the imine intermediate. 2. Accidental hydrolysis during workup before reduction was complete.
1. Increase equivalents of NaBH₄ or reaction time for the reduction step. 2. Ensure the reaction is kept anhydrous until after the reduction step is complete.
1. Increase reaction temperature (e.g., reflux in THF). 2. Consider catalysis with a copper(I) salt like CuBr to accelerate addition. [3][4]
Difficult deprotection
1. Protecting group is too robust. 2. Insufficient deprotection reagent or time.
1. Screen alternative deprotection conditions (e.g., stronger acid/base, different solvent). 2. Increase equivalents of deprotection reagent and extend reaction time.
References
Wang, Y., et al. (2022). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. Current Organic Synthesis, 19(8), 923-929. Available at: [Link]
Puckett, W. E. (2021). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. eGrove. Available at: [Link]
Bentham Science. (2022). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. Bentham Science Publishers. Available at: [Link]
RSC Publishing. (Date N/A). Novel synthesis of imidazolines and imidazoles by Michael addition to allenic or acetylenic nitriles. Royal Society of Chemistry. Available at: [Link]
Chemical Communications (RSC Publishing). (Date N/A). Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. Royal Society of Chemistry. Available at: [Link]
Koronatov, A., et al. (2026). Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion. ChemRxiv. Available at: [Link]
ACS Publications. (2021). Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles. Organic Letters. Available at: [Link]
PMC. (Date N/A). Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. PubMed Central. Available at: [Link]
Master Organic Chemistry. (Date N/A). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Available at: [Link]
LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. LibreTexts. Available at: [Link]
Organic Chemistry Tutor. (Date N/A). Grignard Reaction of Nitriles. Organic Chemistry Tutor. Available at: [Link]
ResearchGate. (2026). (PDF) Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion. ResearchGate. Available at: [Link]
ResearchGate. (2026). Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion | Request PDF. ResearchGate. Available at: [Link]
Quora. (2020). What is the reaction of Grignard + hydrogen cyanide? Quora. Available at: [Link]
ACS Publications. (Date N/A). Copper(I)-activated addition of Grignard reagents to nitriles. Synthesis of ketimines, ketones, and amines. The Journal of Organic Chemistry. Available at: [Link]
Chemistry Steps. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. Available at: [Link]
RSC Publishing. (2024). Metal-free approach for imidazole synthesis via one-pot N -α-C(sp 3 )– H bond functionalization of benzylamines. RSC Advances. Available at: [Link]
University of Calgary. (Date N/A). Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. Available at: [Link]
RSC Publishing. (2024). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis... Chemical Science. Available at: [Link]
Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. Available at: [Link]
PMC. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]
Organic Chemistry Portal. (2006). Grignard Reactions in Imidazolium Ionic Liquids. Organic Chemistry Portal. Available at: [Link]
Frontiers. (Date N/A). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers Media. Available at: [Link]
ResearchGate. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]
YouTube. (2024). Lecture-7 Grignard Reagent (Reaction with cyanides). YouTube. Available at: [Link]
Chemistry Stack Exchange. (2022). Reaction of Grignard reagent with hydrogen cyanide. Stack Exchange. Available at: [Link]
Brainly.in. (2022). one limitations of grignard's reagent. Brainly. Available at: [Link]
Pearson. (Date N/A). Show how you would add a Grignard reagent to an ester or a nitrile... Pearson. Available at: [Link]
ResearchGate. (2025). A general route to 4-substituted imidazoles. ResearchGate. Available at: [Link]
YouTube. (2021). Addition of Grignard Reagents & Carbon Nucleophiles to Aldehydes & Ketones. YouTube. Available at: [Link]
Ludwig-Maximilians-Universität München. (Date N/A). New Functionalized Grignard Reagents and their Applications in Amination Reactions. LMU. Available at: [Link]
ACS Publications. (Date N/A). Reaction of acyl cyanides with Grignard reagents. The Journal of Organic Chemistry. Available at: [Link]
RSC Publishing. (Date N/A). Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds. Organic Chemistry Frontiers. Available at: [Link]
Arkat USA. (Date N/A). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. Available at: [Link]
ResearchGate. (2025). ChemInform Abstract: Full Functionalization of the Imidazole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. ResearchGate. Available at: [Link]
Grignard Reaction Reagents: A Toolbox for Chemists. (2024). Grignard Reagents. Available at: [Link]
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
PMC. (Date N/A). Synthesis and Biological Evaluation of Novel Alkyl-Imidazolyl Carbinols and their Esters: Potent Antimycotics. PubMed Central. Available at: [Link]
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Available at: [Link]
Application Notes & Protocols: Leveraging 2-(1H-imidazol-5-yl)propan-2-amine in Fragment-Based Drug Design
Introduction: The Strategic Value of 2-(1H-imidazol-5-yl)propan-2-amine in FBDD Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of 2-(1H-imidazol-5-yl)propan-2-amine in FBDD
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2][3] By focusing on smaller, less complex molecules, FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior pharmacokinetic properties.[4][5] Within this paradigm, the selection of a high-quality fragment library is paramount to the success of a screening campaign.
This guide focuses on the application of a specific, yet highly versatile fragment: 2-(1H-imidazol-5-yl)propan-2-amine . This fragment is of particular interest due to the convergence of several desirable features for FBDD:
The Imidazole Core: The imidazole moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[6][7][8] Its aromatic nature allows it to participate in π-stacking interactions, while the two nitrogen atoms can act as both hydrogen bond donors and acceptors, providing rich interaction potential with protein targets.[9][10]
The Primary Amine: This functional group provides a crucial vector for chemical elaboration. It serves as a key attachment point for "fragment growing" or "linking" strategies, allowing for the systematic optimization of the initial fragment hit into a potent lead compound.[11][12][13]
Conformational Constraint: The gem-dimethyl group on the carbon adjacent to the imidazole ring introduces a degree of conformational rigidity. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher ligand efficiency.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize 2-(1H-imidazol-5-yl)propan-2-amine in their FBDD campaigns. We will delve into its physicochemical properties, provide detailed protocols for biophysical screening and structural characterization, and outline strategies for hit-to-lead optimization.
Physicochemical Properties of the Fragment
A thorough understanding of a fragment's physicochemical properties is essential for designing effective screening experiments and interpreting the resulting data. The properties of 2-(1H-imidazol-5-yl)propan-2-amine are well-aligned with the "Rule of Three," a guiding principle for fragment library design.[4][11]
Property
Value
Significance in FBDD
Molecular Formula
C₇H₁₃N₃
Low atom count allows for efficient exploration of chemical space.
Executive Summary & The Steric Challenge The protection of primary amines with the tert-butoxycarbonyl (Boc) group is a fundamental transformation in peptide synthesis, medicinal chemistry, and complex API development [1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Steric Challenge
The protection of primary amines with the tert-butoxycarbonyl (Boc) group is a fundamental transformation in peptide synthesis, medicinal chemistry, and complex API development [1]. Standard protocols rely on di-tert-butyl dicarbonate (Boc₂O) and a mild base such as triethylamine (TEA) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF)[1].
However, these standard conditions frequently fail when applied to sterically hindered primary amines (e.g., tert-butylamine, adamantylamine, or ortho-substituted anilines), resulting in sluggish kinetics, poor yields, or complete recovery of starting materials[2].
Mechanistic Causality: The failure is primarily kinetic. Boc₂O is an exceptionally bulky electrophile. When a sterically hindered amine approaches the carbonyl carbon of Boc₂O, severe steric repulsion between the amine's bulky substituents and the tert-butyl groups of the anhydride prevents the formation of the required tetrahedral transition state. Furthermore, hindered aryl amines suffer from reduced nucleophilicity due to the delocalization of the nitrogen lone pair into the aromatic ring, compounding the steric clash[2]. To overcome this, the reaction microenvironment must be engineered to either activate the electrophile without adding steric bulk or forcefully increase the nucleophilicity of the amine.
Strategic Approaches for Hindered Amines
To bypass the kinetic barrier, Application Scientists typically employ one of three field-proven strategies:
A. Nucleophilic Catalysis (DMAP)
For electron-deficient or moderately hindered aryl amines, 4-dimethylaminopyridine (DMAP) is the catalyst of choice[2].
The "Why": TEA is neither basic enough to deprotonate the amine nor nucleophilic enough to activate Boc₂O. DMAP acts as a superior nucleophilic catalyst, attacking Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate. This intermediate is significantly more reactive and less sterically encumbered than Boc₂O itself, allowing the weakly nucleophilic hindered amine to successfully attack[2].
B. Lewis Acid Catalysis & Solvent-Free Conditions
For highly hindered aliphatic amines, Lewis acids such as Lithium Perchlorate (LiClO₄) or Sulfamic Acid (H₃NSO₃) provide exceptional results[3],[4].
The "Why": Lewis acids coordinate directly to the carbonyl oxygen of Boc₂O. This polarization increases the electrophilicity of the carbonyl carbon without adding bulky ligands to the transition state[5]. Sulfamic acid is particularly advantageous as it is a solid, cost-effective catalyst that enables the reaction to be run under solvent-free (neat) conditions [6],[4]. Removing the solvent maximizes the effective concentration of the reactants, thermodynamically driving the equilibrium forward to overcome the steric kinetic barrier[4].
C. Strong Base Deprotonation
For exceptionally hindered substrates (e.g., tritylamine), neutral or mildly basic conditions are entirely ineffective.
The "Why": Deprotonating the amine with a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) generates a highly nucleophilic amide anion. This forceful nucleophile possesses enough energy to overcome extreme steric barriers and attack Boc₂O directly.
Strategy Selection Workflow
Decision tree for selecting Boc-protection strategies based on steric and electronic properties.
Quantitative Catalyst Comparison
The following table summarizes the efficacy of various catalytic systems when applied to sterically hindered primary amines, highlighting the dramatic reduction in reaction time when moving away from standard conditions.
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the hindered primary amine (1.0 mmol) and Boc₂O (1.05 mmol). Do not add any solvent.
Catalyst Addition: Add sulfamic acid (0.05 mmol) directly to the neat mixture at room temperature[4].
Reaction: Stir the mixture vigorously. The high localized concentration will drive the reaction rapidly.
Self-Validation Check 1 (Physical State): As the reaction progresses, the mixture will typically transition from a heterogeneous paste to a uniform melt, and eventually solidify as the carbamate product forms.
Self-Validation Check 2 (TLC): Monitor via TLC (eluent: EtOAc/Hexane). The disappearance of the highly polar primary amine spot (visualized via ninhydrin, turning purple/pink) and the emergence of a less polar, CAM-stainable spot confirms conversion.
Workup: Once complete (typically 15–30 min), dilute the mixture with ethyl acetate (10 mL) and filter to remove the insoluble sulfamic acid catalyst (which can be washed and reused)[6]. Evaporate the solvent under reduced pressure to yield the pure N-Boc protected amine.
Protocol 2: DMAP-Catalyzed Protection
Best for: Hindered, electron-deficient aryl amines (e.g., ortho-substituted anilines).
Materials:
Hindered aryl amine (1.0 eq)
Di-tert-butyl dicarbonate (Boc₂O) (2.0 - 3.0 eq) Note: Excess is required as some Boc₂O degrades under extended heating.
Dissolution: Dissolve the aryl amine (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (N₂ or Argon).
Reagent Addition: Add Boc₂O (2.5 mmol) followed by DMAP (0.1 mmol)[2].
Heating: Attach a reflux condenser and heat the reaction mixture to 65 °C (reflux).
Self-Validation Check (Gas Evolution): The decomposition of the intermediate releases carbon dioxide (CO₂) and tert-butanol[1]. Continuous bubbling observed in the reaction mixture is a direct visual indicator of active N-Boc-pyridinium intermediate formation and reaction progress. Cessation of bubbling suggests either reaction completion or reagent depletion.
Monitoring: Check by TLC every hour. Hindered aryl amines may take 2 to 4 hours to reach completion[2].
Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate. Wash the organic layer with 0.1 M HCl to remove DMAP, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if di-Boc byproducts are observed.
References
Darnbrough, S., et al. (2001). An improved synthesis of N-Boc protected aryl amines. Synthetic Communications, 31(21), 3273–3280. URL:[Link]
Heydari, A., & Hosseini, S. E. (2005). Lithium Perchlorate-Catalyzed Boc Protection of Amines and Amine Derivatives. Advanced Synthesis & Catalysis, 347(15), 1929-1932. URL:[Link]
Upadhyaya, D. J., Barge, A., Stefania, R., & Cravotto, G. (2007). Efficient, solventless N-Boc protection of amines carried out at room temperature using sulfamic acid as recyclable catalyst. Tetrahedron Letters, 48(47), 8318-8322. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-MW-402
High-Efficiency Protocols for Sterically Hindered Heterocycles
Abstract
This application note details the microwave-assisted synthesis of gem-dimethyl substituted imidazole derivatives, specifically focusing on 4,4-dimethyl-2-imidazolines and bulky 2,4,5-trisubstituted imidazoles . The incorporation of gem-dimethyl groups (two methyl substituents on a single carbon) is a critical strategy in medicinal chemistry to enhance metabolic stability (blocking oxidation sites) and restrict conformational freedom via the Thorpe-Ingold effect. However, the steric bulk of these groups often impedes traditional thermal synthesis. This guide demonstrates how microwave irradiation overcomes these kinetic barriers, reducing reaction times from hours to minutes while significantly improving yields.
Introduction & Rationale
The gem-Dimethyl Challenge
The gem-dimethyl group is a "privileged" structural motif. By introducing a quaternary carbon, researchers can exploit the Thorpe-Ingold Effect (Gem-Dialkyl Effect) , which thermodynamically and kinetically favors ring closure by compressing internal bond angles and reducing the entropy of the open-chain precursor.[1]
However, the initial intermolecular condensation required to form the acyclic precursor is often rate-limited by the very same steric bulk. Traditional thermal reflux (e.g., using toluene/xylene with Dean-Stark traps) frequently results in:
Incomplete conversion.
Long reaction times (24–48 hours).
Thermal degradation of sensitive functional groups.
The Microwave Solution
Microwave-assisted organic synthesis (MAOS) addresses these limitations through two primary mechanisms:
Dipolar Polarization: Direct coupling with polar intermediates (e.g., the zwitterionic transition states in amidation) leads to rapid internal heating.
Superheating: Access to temperatures significantly above the solvent's atmospheric boiling point in sealed vessels accelerates the rate-determining step (RDS) of the condensation.
Mechanistic Pathways
The synthesis generally proceeds via two distinct pathways depending on the desired scaffold.
Pathway A: Condensation for 4,4-Dimethyl-2-Imidazolines
This pathway involves the reaction of a carboxylic acid (or nitrile) with 1,2-diamino-2-methylpropane . The mechanism involves an initial amidation followed by a cyclodehydration.
For fully aromatic imidazoles bearing bulky side chains (e.g., tert-butyl/pivaloyl groups), a three-component condensation of a 1,2-dicarbonyl, an aldehyde, and an ammonia source is utilized.
Figure 1: Mechanistic pathway for the formation of the imidazoline ring.[2] The gem-dimethyl group facilitates the transition from Intermediate to Product via the Thorpe-Ingold effect.[1][3][4]
Experimental Protocols
Protocol 1: Synthesis of 4,4-Dimethyl-2-Substituted-2-Imidazolines
Target Scaffold: Pharmacophores analogous to Xylometazoline or precursors for metabolic stability studies.
Support/Catalyst: Silica Gel (200-400 mesh) or p-Toluenesulfonic acid (pTSA, 5 mol%)
Solvent: Solvent-free (Neat) or Chlorobenzene (if solubility is poor)
Step-by-Step Methodology:
Preparation:
In a 10 mL microwave process vial, mix the carboxylic acid (2 mmol) and 1,2-diamino-2-methylpropane (2.4 mmol).
Option A (Neat/Silica): Add 500 mg of silica gel and mix thoroughly with a spatula to create a dry dispersion. This acts as a dehydrating agent and Lewis acid support.
Option B (Solution): Dissolve in 2 mL of Chlorobenzene and add 5 mol% pTSA.
Irradiation:
Seal the vial with a Teflon-lined snap cap.
Instrument Settings:
Mode: Dynamic (hold temperature).
Temperature: 160°C – 180°C.
Pressure Limit: 250 psi (17 bar).
Power: Max 300W (High absorption).
Time: 10–15 minutes.
Work-up:
Cool to <50°C using compressed air (integrated in most MW reactors).
For Silica method: Add 10 mL MeOH, sonicate for 2 mins, and filter. Concentrate the filtrate.
For Solution method: Dilute with DCM, wash with sat. NaHCO₃ (to remove unreacted acid), dry over MgSO₄, and concentrate.
Purification:
Recrystallization from Hexane/EtOAc (typically 9:1) or Flash Chromatography (DCM/MeOH/NH₃).
Data Summary: Thermal vs. Microwave
Entry
Substituent (R)
Method
Time
Yield (%)
1
Phenyl
Thermal (Reflux)
24 h
45%
2
Phenyl
Microwave (180°C)
12 min
92%
3
4-Nitro-phenyl
Thermal
36 h
30%
4
4-Nitro-phenyl
Microwave (160°C)
10 min
88%
Protocol 2: MCR Synthesis of Sterically Bulky Trisubstituted Imidazoles
Target Scaffold: Fully aromatic imidazoles with bulky substituents (e.g., tert-butyl) synthesized via the Debus-Radziszewski reaction.
Aldehyde (1.0 mmol) [e.g., Pivalaldehyde for gem-dimethyl moiety]
Ammonium Acetate (4.0 mmol)
Catalyst: Acidic Alumina or Molecular Iodine (10 mol%)
Methodology:
Assembly:
Combine Benzil, Aldehyde, and Ammonium Acetate in a microwave vial.
Add the catalyst (e.g., 10 mol% I₂).
Note: No solvent is required (the reagents melt and form a eutectic mixture).
Irradiation:
Temp: 130°C.
Time: 5–8 minutes.
Stirring: High (to ensure mixing of the melt).
Isolation:
Cool the mixture. The melt will solidify.
Triturate with cold water to remove excess ammonium acetate.
Filter the solid and wash with cold ethanol.
Recrystallize from Ethanol/Water.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Temperature too low for activation energy of hindered amine.
Increase Temp to 200°C. Ensure vial is sealed properly to sustain pressure.
Vial Failure/Venting
Excessive pressure from ammonia/water evolution.
Use a larger headspace (10 mL vial for 2 mmol scale). Pre-stir reagents to release initial gas before sealing.
Sticky/Tar Product
Polymerization of diamine or aldehyde.
Reduce reaction time. Switch to "Power Cycling" (simultaneous cooling during heating).
Incomplete Cyclization
Intermediate amide formed but ring not closed.
Add a dehydrating agent (molecular sieves) or increase hold time at max temp.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of gem-dimethyl imidazolines.
References
Pathan, M. Y., et al. (2006).[6] "Microwave-assisted facile synthesis of 2-substituted 2-imidazolines." Arkivoc, 15, 205-210.[6][7]
Bratulescu, G. (2009).[8] "Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium." Synthesis, 2009(14), 2319-2320.
Shelke, K. F., et al. (2009). "Microwave Assisted Synthesis of 2,4,5-Triaryl Imidazoles Using Sodium Bisulfite as a Catalyst." Bulletin of the Korean Chemical Society, 30(5), 1057-1060.
Jung, M. E., & Piizzi, G. (2005).[9] "Gem-disubstituent effect: theoretical basis and synthetic applications." Chemical Reviews, 105(5), 1735-1766.[9] (Grounding for Thorpe-Ingold Effect).
Technical Support Center: Purification of Hydrophilic Imidazole Amines by Ion-Exchange Chromatography
Welcome to the technical support center for the purification of hydrophilic imidazole amines using ion-exchange chromatography (IEX). This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of hydrophilic imidazole amines using ion-exchange chromatography (IEX). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and to offer robust solutions for common challenges encountered during these separations.
Core Principles: Why Ion-Exchange for Hydrophilic Imidazole Amines?
Ion-exchange chromatography separates molecules based on their net surface charge by exploiting electrostatic interactions with an oppositely charged stationary phase.[1][2] This technique is exceptionally well-suited for hydrophilic imidazole amines due to their distinct charge characteristics, which are highly dependent on pH.
The imidazole ring typically has a pKa between 6 and 7, while aliphatic amine groups have a pKa well above 9. This means that by controlling the pH of the mobile phase, you can precisely manipulate the charge of your target molecule to achieve optimal binding and separation.
At pH < 6.0: Both the imidazole ring and the amine group are protonated, giving the molecule a strong positive charge. This makes it an ideal candidate for Cation-Exchange Chromatography (CEX) .[3][4]
At pH > 7.5 (and below the amine's pKa): The imidazole ring becomes neutral, but the primary/secondary amine group remains protonated (positively charged). The molecule can still be purified using CEX, though its binding affinity may be reduced.
Due to their hydrophilic nature, these compounds typically exhibit minimal secondary hydrophobic interactions with the resin backbone, often leading to sharp, symmetrical peaks when the correct conditions are employed. However, challenges can still arise, and this guide is here to help you navigate them.
Diagram: IEX Method Development Workflow
Caption: A logical workflow for developing an IEX method for imidazole amines.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My imidazole amine does not bind to the cation-exchange column and elutes in the flow-through.
Possible Causes & Solutions:
Incorrect Buffer pH: The most common cause is a buffer pH that is too high, causing your amine to be neutral or insufficiently charged.
Causality: If the buffer pH is above the pKa of both the imidazole and amine functional groups, the molecule will have a neutral or near-neutral charge and will not interact with the cation-exchange resin.[3][5]
Solution: Verify your buffer's pH. Ensure it is at least 0.5 to 1.0 pH unit below the lowest pKa of your molecule to guarantee a strong positive charge. For most imidazole amines, a starting pH between 4.5 and 5.5 is a robust choice.[6]
High Ionic Strength of the Sample: Your sample may contain too much salt.
Causality: The fundamental principle of IEX relies on the electrostatic attraction between your charged molecule and the resin. Salt ions (e.g., Na⁺, K⁺) in the sample will compete for the binding sites on the resin, preventing your amine from binding effectively.[5][7]
Solution: Desalt your sample before loading or dilute it at least 10-20 times with the starting buffer.[7] Ensure the conductivity of your sample is similar to that of the start buffer.
Column Not Equilibrated: The column may not have been properly prepared for sample loading.
Causality: Incomplete equilibration means the ionic environment within the column does not match the start buffer, which can prevent binding.
Solution: Equilibrate the column with at least 5-10 column volumes (CV) of the start buffer, or until the pH and conductivity of the column effluent match the buffer reservoir.[6]
Diagram: Troubleshooting "No Binding" Events
Caption: A decision tree for diagnosing why an amine isn't binding to a CEX column.
Q2: My peak is tailing significantly, leading to poor resolution and purity.
Possible Causes & Solutions:
Secondary Interactions: Even with hydrophilic molecules, minor hydrophobic interactions with the resin's polymer backbone can occur.
Causality: The stationary phase is not perfectly inert. Residual non-polar character can cause some molecules to "stick," delaying their elution and causing tailing.[5]
Solution: Add a small percentage (5-20%) of an organic solvent like acetonitrile or isopropanol to the mobile phase. This can disrupt hydrophobic interactions and improve peak shape. Always check for your target molecule's stability in organic solvents first.[5]
Column Overload: Injecting too much sample mass can saturate the stationary phase.
Causality: When the amount of analyte exceeds the column's binding capacity, the binding kinetics change, leading to a broad, tailing peak.[8][9]
Solution: Reduce the sample load. Dilute your sample and inject a larger volume if necessary to maintain sensitivity while reducing the mass on the column.
Poorly Packed Column Bed: Voids or channels in the column packing lead to non-uniform flow.
Causality: A poorly packed bed creates different paths for the analyte to travel, resulting in band broadening and tailing.[5][8]
Solution: If you are packing your own columns, review your packing protocol. For pre-packed columns, this may indicate the column has been damaged (e.g., by a pressure shock) or is at the end of its life and needs to be replaced.
Q3: My amine elutes much later than expected, or not at all.
Possible Causes & Solutions:
Ionic Strength of Elution Buffer is Too Low: The salt concentration is insufficient to displace the strongly bound amine.
Causality: Your hydrophilic amine, with its positive charges, binds tightly to the cation-exchange resin. A higher concentration of competing salt ions is needed to disrupt this interaction and elute the molecule.[5]
Solution: Increase the final salt concentration in your elution buffer (Buffer B). A gradient up to 1.0 M or even 2.0 M NaCl may be necessary. For very tightly bound amines, consider using a divalent cation like MgCl₂ in the eluent, as Mg²⁺ is a more effective competitor than Na⁺.[10]
Incorrect Buffer pH: The pH may be too low, making the amine excessively charged.
Causality: A very low pH ensures maximum positive charge on your molecule, leading to extremely strong binding that is difficult to disrupt with a standard salt gradient.
Solution: Increase the pH of your start and elution buffers slightly (e.g., from 4.5 to 5.5). This will reduce the overall positive charge on the molecule, weaken its interaction with the resin, and allow for elution at a lower salt concentration.[3][4]
Sample Precipitation: The high salt concentration in the elution buffer may be causing your amine to precipitate on the column.
Causality: Some proteins and molecules lose solubility in high-ionic-strength environments, a phenomenon known as "salting out."[5][7]
Solution: Test the solubility of your sample in the elution buffer in a separate vial. If precipitation occurs, consider using a pH gradient for elution instead of a salt gradient. Alternatively, elute with a shallower salt gradient to avoid a sudden increase in ionic strength.[7]
Reverse the column flow (if permitted by the manufacturer) and flush with a strong buffer to dislodge particulates. If this fails, the frit may need replacement.
Buffer A (Start/Wash): 20 mM Sodium Acetate, pH 5.0.
Buffer B (Elution): 20 mM Sodium Acetate, 1.0 M NaCl, pH 5.0.
Degas and filter all buffers through a 0.22 µm filter before use.[13]
Sample Preparation:
Ensure the sample is dissolved in or exchanged into Buffer A. This is critical for binding.[7]
Clarify the sample by centrifugation (10,000 x g for 15 min) or filtration (0.45 µm) to remove particulates.[13]
Chromatography Steps:
Equilibration: Equilibrate the column with 5-10 CV of Buffer A until pH and conductivity are stable.
Loading: Apply the prepared sample to the column at a controlled flow rate.
Wash: Wash the column with 5-10 CV of Buffer A to remove all unbound impurities. Monitor the UV 280 nm signal until it returns to baseline.
Elution: Apply a linear gradient from 0% to 50% Buffer B over 10-20 CV. This corresponds to a salt gradient from 0 M to 0.5 M NaCl. Collect fractions.
Strip: Wash the column with 5 CV of 100% Buffer B (1.0 M NaCl) to elute any remaining tightly bound molecules.
Regeneration & Storage:
Wash the column with 5 CV of deionized water.
Perform a cleaning-in-place (CIP) cycle (see Protocol 2).
Re-equilibrate with Buffer A.
For long-term storage, flush the column with 3-5 CV of 20% ethanol.[5]
Protocol 2: Column Cleaning and Regeneration
Regular cleaning is essential for maintaining column performance and ensuring reproducibility.[14][15]
Backwash (for co-flow regenerated columns): Invert the column and backwash with 2-3 CV of deionized water to de-compact the resin bed and remove fines.[16]
High Salt Wash: Wash with 3-5 CV of 2.0 M NaCl to remove ionically bound contaminants.[7]
Caustic Wash: For cleaning precipitated proteins or organic foulants, wash with 3-5 CV of 1.0 M NaOH. Allow a contact time of 30-60 minutes for stubborn contaminants.[7][17]
Rinse: Wash thoroughly with at least 5-10 CV of deionized water until the pH of the effluent is neutral.
Acid Wash (Optional): For removing metal ion contamination, a wash with 0.1 M HCl or EDTA can be effective. Rinse thoroughly with water afterward.
Re-equilibration: Equilibrate the column with your start buffer until pH and conductivity are stable.
Q: Should I use a strong (e.g., SP) or weak (e.g., CM) cation exchanger for my imidazole amine?A: For initial method development, a strong cation exchanger (like Sulfopropyl, SP) is recommended. Strong exchangers maintain their charge over a wide pH range, making them more robust and predictable.[18] A weak exchanger (like Carboxymethyl, CM) can be useful for fine-tuning selectivity, as its charge is pH-dependent, but it offers a narrower operating pH range.
Q: Can I use a pH gradient instead of a salt gradient for elution?A: Yes, pH gradient elution is a powerful alternative. For a cation exchanger, you would elute by increasing the pH. As the pH rises towards your amine's pI, its net positive charge decreases, weakening its interaction with the resin until it elutes.[4] This can be particularly useful if your compound is sensitive to high salt concentrations.[7]
Q: My imidazole-containing compound is from an IMAC (His-tag) purification. Can I load it directly onto an IEX column?A: No, this is a common mistake. The eluate from an IMAC column contains very high concentrations of both imidazole and salt (e.g., 500 mM NaCl).[7] Loading this directly onto an IEX column will prevent your protein from binding. You must perform a buffer exchange step (e.g., dialysis or a desalting column) to reduce both the salt and imidazole concentration before IEX.[7]
Q: How do I choose the right buffer for my experiment?A: The buffer's pKa should be within ±0.5 pH units of your desired operating pH to provide adequate buffering capacity.[6] For cation exchange at acidic pH, common choices include acetate (pKa ~4.8) and MES (pKa ~6.1). For anion exchange at basic pH, Tris (pKa ~8.1) and Bicine (pKa ~8.3) are frequently used. Ensure your buffer ions have the same charge as the resin to avoid interference.[19]
Q: Why are my results not reproducible between runs?A: Lack of reproducibility is often traced back to three key areas: inconsistent buffer preparation, incomplete column regeneration, or sample variability.[6]
Buffers: Even minor differences in pH or salt concentration can shift retention times. Make buffers carefully and systematically.[6]
Regeneration: If the column is not fully stripped and regenerated after each run, residual molecules can interfere with the next separation.[11]
Equilibration: Ensure the column is fully equilibrated back to starting conditions for at least 5-10 CV before each injection.[6][18]
References
Sample Preparation in Ion Exchange Chromatography. (n.d.). Cytiva. Retrieved from [Link]
Imidazole's Vital Role in Protein Purification and Biochemical Research. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved from [Link]
Tips for successful ion exchange chromatography. (2017, May 17). Cytiva. Retrieved from [Link]
Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. (2025, November 11). Agilent. Retrieved from [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]
Troubleshooting Basics, Part IV: Peak Shape Problems. (2020, November 11). LCGC International. Retrieved from [Link]
Selective imidazole ion exchange resins. (n.d.). Google Patents.
Ion exchange chromatography. (n.d.). SlideShare. Retrieved from [Link]
Selection of Ion Exchange Chromatography Media. (n.d.). Sunresin. Retrieved from [Link]
Regeneration of Ion Exchange Resin to Extend Its Lifespan. (2025, December 3). Ion Exchange. Retrieved from [Link]
Anion Exchange Chromatography. (n.d.). Bio-Rad. Retrieved from [Link]
Ion exchange regeneration methods. (2021, September 3). François de Dardel. Retrieved from [Link]
Ion Exchange Chromatography Troubleshooting. (n.d.). Sigma-Aldrich.cn. Retrieved from [Link]
Ion Exchange Resin Regeneration Guide | Step-by-Step Process & Tips. (2025, June 23). BiDragon. Retrieved from [Link]
Regenerating Ion Exchange Columns: Maximizing Column Lifespan. (2025, May 9). Patsnap Synapse. Retrieved from [Link]
Why is a buffer used in ion exchange? (2014, April 17). ResearchGate. Retrieved from [Link]
28.6: Ion-Exchange Chromatography. (2023, January 24). Chemistry LibreTexts. Retrieved from [Link]
Mastering Ion Exchange Chromatography: Essential Guide. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]
Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. (2025, November 11). Agilent. Retrieved from [Link]
Evaluation of chromatographic recycling for imidazole used in the chromatographic purification of His-tag recombinant proteins. (2003, June 25). PubMed. Retrieved from [Link]
Addition of imidazole during binding improves purity of histidine-tagged proteins. (n.d.). Cytiva. Retrieved from [Link]
Common Issues with Ion Exchange Resin. (2025, October 4). SAMCO. Retrieved from [Link]
Common Problems with Ion Exchange Resins and How to Avoid Them. (n.d.). SAMCO. Retrieved from [Link]
Optimizing yield in the synthesis of alpha,alpha-dimethyl histamine analogues
Technical Support Center: Synthesis of α,α-Dimethyl Histamine Analogues Welcome to the technical support center for the synthesis of α,α-dimethyl histamine analogues. This guide is designed for researchers, medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of α,α-Dimethyl Histamine Analogues
Welcome to the technical support center for the synthesis of α,α-dimethyl histamine analogues. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of these important compounds. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing in-depth, mechanism-based solutions to optimize your synthetic yields and purity.
This center is structured to provide direct answers to common problems, supported by detailed protocols and data. Our goal is to empower you with the knowledge to not only troubleshoot your current synthesis but also to rationally design future experiments for success.
Section 1: Understanding the Core Synthesis & Key Challenges
The primary challenge in synthesizing α,α-dimethyl histamine analogues lies in achieving selective C-alkylation at the α-carbon of the ethylamine side chain without promoting competitive and often favored N-alkylation at the imidazole ring. The imidazole moiety contains two nitrogen atoms, both of which are potential nucleophiles, complicating the synthetic strategy.
A common and effective approach involves the α,α-dialkylation of an appropriate imidazole-containing acetonitrile precursor, followed by reduction of the nitrile to the primary amine. This route offers a robust method for installing the desired gem-dimethyl group.
Visualizing the Main Synthetic Route and Side Reactions
The following diagram illustrates the intended synthetic pathway starting from (1H-imidazol-4-yl)acetonitrile and highlights the primary competing side reaction—N-alkylation of the imidazole ring.
Caption: General synthetic scheme and major side reaction.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My overall yield is consistently low after the initial alkylation step. What are the primary factors I should investigate?
A1: Low yields in the α-alkylation of (1H-imidazol-4-yl)acetonitrile are typically traced back to three main issues: incomplete deprotonation, competing N-alkylation, or suboptimal reaction conditions.
Causality—Incomplete Deprotonation: The pKa of the α-proton on the acetonitrile is significantly higher than that of the imidazole N-H proton. A sufficiently strong base is required to generate the desired carbanion for C-alkylation. Insufficient base or a base that is too weak will result in unreacted starting material.
Causality—Competing N-Alkylation: The imidazole nitrogen is highly nucleophilic and will readily react with your alkylating agent (e.g., methyl iodide), especially if the α-carbon is not efficiently deprotonated. This leads to a mixture of N-alkylated, C-alkylated, and N,C-dialkylated products, complicating purification and reducing the yield of your desired intermediate.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low alkylation yields.
Q2: I'm observing a significant amount of N-alkylation on the imidazole ring. How can I suppress this side reaction?
A2: Suppressing N-alkylation is critical for maximizing yield. This can be achieved by enhancing the rate of C-alkylation relative to N-alkylation or by temporarily masking the imidazole nitrogen.
Employ Phase-Transfer Catalysis (PTC): This is often the most effective first-line solution. PTC facilitates the transfer of the base (e.g., hydroxide) into the organic phase to deprotonate the acetonitrile.[1][2][3] The resulting carbanion is highly reactive towards the alkylating agent in the organic phase. This method often uses milder bases like 50% aqueous NaOH with a catalyst like tetrabutylammonium bromide (TBAB) in a solvent like toluene.[4] This creates a localized high concentration of the desired carbanion, favoring C-alkylation.
Use a Bulky, Non-Nucleophilic Base: Strong bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) in an anhydrous aprotic solvent (like THF or DMF) can effectively deprotonate the α-carbon. The choice of a non-nucleophilic base prevents it from competing as a nucleophile.
Protect the Imidazole Nitrogen: If the above methods are insufficient, protecting the imidazole nitrogen is the most definitive strategy. The trityl (Tr) group is a common choice as it is bulky and can be removed under mildly acidic conditions which are often compatible with the final product.[5]
Q3: The final reduction of the nitrile to the amine is sluggish or results in a complex mixture. What are the best practices?
A3: The reduction of the sterically hindered α,α-dimethyl substituted nitrile can be challenging.
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing hindered nitriles. The primary challenge is the work-up. A carefully executed Fieser work-up (sequential addition of water, then 15% NaOH, then more water) is critical to quench the reaction and precipitate the aluminum salts, allowing for filtration and isolation of the amine product. The reaction should be run in an anhydrous ether solvent like THF or Diethyl Ether.
Catalytic Hydrogenation: High-pressure hydrogenation using Raney Nickel or a Rhodium catalyst can also be effective. This method avoids the complex work-up of LiAlH₄ but may require specialized high-pressure equipment. The solvent choice (often methanol or ethanol with ammonia) is key to preventing side reactions.
Troubleshooting: If the reaction is sluggish, ensure your reagents are fresh and the solvent is strictly anhydrous, especially for LiAlH₄ reactions. If a complex mixture is observed, it may be due to incomplete reaction or side reactions with the imidazole ring. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.[6]
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best starting material for this synthesis?
A: (1H-Imidazol-4-yl)acetonitrile is the most common and commercially available starting material. It provides the necessary scaffold for direct installation of the gem-dimethyl group.
Q: Are there alternative synthetic routes to consider?
A: Yes, an alternative is the Strecker synthesis, which can be adapted for α,α-disubstituted amino acids.[7][8] This would involve reacting an imidazole-containing ketone (4-acetylimidazole) with an ammonia source and cyanide, followed by hydrolysis of the resulting aminonitrile.[9] While feasible, this route introduces its own challenges, including the synthesis of the ketone precursor and handling of cyanide.
Q: How should I purify the final polar amine product?
A: Alpha,alpha-dimethyl histamine analogues are often polar and can be difficult to purify via standard silica gel chromatography.
Acid-Base Extraction: The basicity of the amine allows for purification by converting the product into its hydrochloride salt, washing with an organic solvent to remove non-basic impurities, and then liberating the free base with a strong base (e.g., NaOH) and extracting into an organic solvent.
Recrystallization: If the final product or its salt is a solid, recrystallization is an excellent method for achieving high purity.[6] Common solvent systems include isopropanol/ethanol or methanol/ether.
Reverse-Phase Chromatography: For particularly challenging separations, reverse-phase (C18) column chromatography using a water/acetonitrile or water/methanol gradient with a modifier like TFA or formic acid is highly effective.
Section 4: Key Experimental Protocols
Protocol 1: α,α-Dialkylation via Phase-Transfer Catalysis (PTC)
This protocol describes the methylation of (1H-Imidazol-4-yl)acetonitrile.
Materials:
(1H-Imidazol-4-yl)acetonitrile (1.0 eq)
Toluene
50% Aqueous Sodium Hydroxide (NaOH)
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
Methyl Iodide (2.5 eq)
Procedure:
To a round-bottom flask equipped with a mechanical stirrer, add (1H-Imidazol-4-yl)acetonitrile, toluene (10 mL per gram of starting material), and TBAB.
Begin vigorous stirring and add the 50% NaOH solution (5.0 eq).
Cool the mixture to 0-5°C using an ice bath.
Slowly add methyl iodide dropwise over 30 minutes, ensuring the internal temperature does not exceed 15°C.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.[6]
Upon completion, carefully add water to the reaction mixture and separate the organic layer.
Extract the aqueous layer with toluene (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α,α-dimethyl (1H-imidazol-4-yl)acetonitrile. This crude product can often be used directly in the next step.
In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF.
Cool the suspension to 0°C.
Dissolve the crude nitrile in anhydrous THF and add it slowly via an addition funnel to the LiAlH₄ suspension. Control the addition rate to maintain the temperature below 10°C.
After the addition, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
Monitor for completion by TLC or LC-MS.
Cool the reaction back down to 0°C.
CAUTION: EXOTHERMIC QUENCH. Slowly and carefully perform the Fieser work-up:
For every 'X' g of LiAlH₄ used, add 'X' mL of water dropwise.
Next, add 'X' mL of 15% aqueous NaOH dropwise.
Finally, add '3X' mL of water dropwise.
Allow the resulting slurry to stir at room temperature for 1 hour until a white, granular precipitate forms.
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
Combine the filtrates and concentrate under reduced pressure to yield the crude α,α-dimethyl histamine analogue.
Data Summary Table
The choice of base and reaction system has a profound impact on the ratio of C-alkylation to N-alkylation. The following table summarizes typical outcomes.
Method
Base
Solvent System
Typical C/N-Alkylation Ratio
Yield of C-Alkylated Product
A
K₂CO₃
Acetonitrile
1:5
Low (<20%)
B
NaH
Anhydrous THF
3:1
Moderate (50-65%)
C (PTC)
50% aq. NaOH
Toluene/Water
>10:1
High (75-90%)
Data are representative and may vary based on specific substrate and reaction scale.
References
Another PTC N-Alkylation in Acetonitrile…Is This Solvent Really Necessary? Industrial Phase-Transfer Catalysis. [Link]
Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. ACS Publications. [Link]
Synthesis, absolute configuration, stereoselectivity, and receptor selectivity of (alpha R, beta S)-alpha,beta-dimethylhistamine, a novel high potent histamine H3 receptor agonist. PubMed. [Link]
Histamine synthesis, imidazole dipeptides, and wound healing. PubMed. [Link]
Histamine and its biological actions. ResearchGate. [Link]
Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. MDPI. [Link]
Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. MDPI. [Link]
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
Congener derivatives and conjugates of histamine: synthesis and tissue and receptor selectivity of the derivatives. PubMed. [Link]
Preparation of N(π)-alkyl- histamine and histidine derivatives through efficient alkylation followed by deprotection using activated silica gel. ResearchGate. [Link]
Technical Support Center: Troubleshooting Hygroscopic Imidazole-Amine Hydrochloride Salts
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide drug development professionals with mechanistic insights, self-validating experimental protocols...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide drug development professionals with mechanistic insights, self-validating experimental protocols, and actionable troubleshooting strategies for managing the notoriously hygroscopic nature of imidazole-amine hydrochloride salts.
Mechanistic Insights: The Causality of Hygroscopicity
To successfully formulate imidazole-amine hydrochloride salts, we must first understand the thermodynamic drivers of their instability.
The Hydration Energy Trap: Imidazole rings and secondary/tertiary amines, when protonated by hydrochloric acid, form salts with high crystal lattice energies. However, the chloride counterion is a highly electronegative hydrogen-bond acceptor. When exposed to atmospheric moisture, the hydration enthalpy of the chloride ion often exceeds the lattice energy of the crystal. Once the ambient relative humidity (RH) surpasses the salt's critical relative humidity (
), the salt acts as a moisture sink, leading to rapid deliquescence[1].
Moisture-Induced Disproportionation: Absorbed water does not merely cause physical caking; it acts as a reaction medium. Salt disproportionation is a solution-mediated transformation where a highly soluble salt reverts to its poorly soluble free base[2]. If hygroscopic moisture dissolves alkaline excipients in the formulation, it creates an aqueous microenvironment. If this local pH exceeds the salt's maximum stability pH (
), the imidazole-amine HCl salt will drop its proton, precipitating the free base and catastrophic loss of solubility[3].
Diagnostic & Decision Workflow
Before initiating corrective actions, follow this logical pathway to classify the severity of the moisture interaction and determine whether the solution lies in environmental control, formulation engineering, or salt re-selection.
Diagnostic workflow for evaluating and mitigating hygroscopicity in imidazole-amine HCl salts.
Troubleshooting Guides (FAQs)
Q: Why does my imidazole-amine HCl salt turn into a sticky gum during milling, even in a climate-controlled room?A: Mechanical stress combined with localized thermal energy during milling lowers the critical relative humidity (
) of the salt's surface. This causes the amorphous regions generated by milling to rapidly scavenge moisture from the air, creating capillary bridges between particles and punch surfaces[4].
Solution: Optimize API milling to the 20-100 micron range using cryomilling or a dry nitrogen sweep to suppress frictional heat and exclude atmospheric moisture entirely[4].
Q: We observe a severe drop in dissolution rate after 3 months of storage at 40°C/75% RH, but the HPLC assay shows 100% purity. What is happening?A: This is a classic presentation of moisture-induced salt disproportionation. The high humidity provides the reaction medium, and the elevated temperature accelerates the thermodynamic shift[2]. The HCl salt has converted to the less soluble free base. The assay remains 100% because the API molecule is chemically intact, but its physical solid-state form has changed.
Solution: Incorporate moisture-barrier packaging (e.g., Alu/Alu blisters with desiccants) and replace any alkaline excipients with neutral or slightly acidic alternatives to keep the local pH below
Q: If formulation controls fail, should we switch from an HCl salt to a different counterion?A: Yes. While hydrochloride salts are the most common, the high hydration energy of the chloride ion often leads to extreme hygroscopicity. Evaluating alternative counterions like mesylate (methanesulfonate) or sulfate can yield a crystal lattice with higher energy and lower hygroscopicity, providing a cleaner polymorphic profile and superior solid-state stability[5].
Causality: DVS continuously measures mass changes as RH is cycled, allowing us to identify phase transitions and distinguish between surface moisture adsorption and bulk lattice deliquescence.
Self-Validation Mechanism: The protocol validates itself via the desorption hysteresis loop. If the mass returns to the baseline (±0.1%) at 0% RH, the instrument's microbalance is stable, and the moisture interaction is confirmed as purely physical rather than a permanent chemical degradation event.
Calibration: Run a reference standard (e.g., microcrystalline cellulose) to confirm microbalance accuracy.
Sample Preparation: Accurately weigh 10-20 mg of the imidazole-amine HCl salt into a quartz DVS pan.
Isotherm Programming: Program the DVS to cycle from 0% to 90% RH and back to 0% RH in 10% increments at 25°C.
Equilibrium Criteria: Set the mass change threshold (
) to < 0.002% per minute over a 10-minute window before advancing to the next RH step.
Data Interpretation: Plot the sorption/desorption isotherm. A sharp, exponential mass increase at a specific RH indicates the
(deliquescence point).
Protocol 2: Microenvironmental pH (
) Assessment
Causality: To prevent disproportionation, we must ensure that the moisture absorbed by the hygroscopic salt does not create a local pH environment that favors the free base[2][3].
Self-Validation Mechanism: The system self-validates by measuring the pH of the supernatant at 1 hour and 24 hours. If the
between the two time points is < 0.05, thermodynamic equilibrium is confirmed, validating the measured .
Slurry Preparation: Add 50 mg of the API salt to 1 mL of ultra-pure water (or a 10% excipient suspension) in a sealed vial.
Equilibration: Agitate the slurry at 25°C using a thermomixer.
Measurement: Centrifuge the sample and measure the pH of the supernatant using a calibrated micro-pH probe at 1 hour and 24 hours.
Excipient Screening: Repeat the process using binary mixtures of the API and proposed excipients (1:1 ratio) to identify formulations that push the local pH above the API's
Comparative Binding Affinity Guide: 2-(1H-imidazol-5-yl)propan-2-amine vs. Histamine
As neuropharmacology advances, the need for highly selective receptor ligands has driven the evolution of synthetic histamine analogues. Histamine, the endogenous ligand, acts as a pan-agonist across four G-protein coupl...
Author: BenchChem Technical Support Team. Date: March 2026
As neuropharmacology advances, the need for highly selective receptor ligands has driven the evolution of synthetic histamine analogues. Histamine, the endogenous ligand, acts as a pan-agonist across four G-protein coupled receptors (H1, H2, H3, and H4). However, its lack of selectivity makes it an unsuitable tool for isolating specific neurological pathways.
This guide provides an in-depth comparative analysis of histamine against 2-(1H-imidazol-5-yl)propan-2-amine —a sterically constrained,
-branched aliphatic imidazole-amine. By examining their structure-activity relationships (SAR) and binding affinities (), researchers can better optimize experimental designs targeting the H3 and H4 receptors.
Structural Pharmacology & Receptor Selectivity
The pharmacological divergence between histamine and 2-(1H-imidazol-5-yl)propan-2-amine is rooted in their chemical backbones. Histamine utilizes a highly flexible ethanamine chain, allowing it to adopt multiple conformations (e.g., trans and gauche) to bind effectively to the diverse orthosteric pockets of H1–H4 receptors.
Conversely, 2-(1H-imidazol-5-yl)propan-2-amine features a propan-2-amine chain. This introduces significant steric bulk adjacent to the amine group (analogous to
-dimethylation).
Mechanistic Causality : This steric hindrance physically prevents the molecule from entering the binding pockets of H1 and H2 receptors. However, the H3 receptor (and to a lesser extent, the H4 receptor) possesses an orthosteric site that not only accommodates but favors this
-substitution, locking the ligand into a high-affinity conformation 1.
Both the H3 and H4 receptors couple primarily to
proteins, meaning their activation inhibits adenylyl cyclase and reduces intracellular cAMP 2.
The table below synthesizes the binding affinities (
/ ) of both compounds. Data for 2-(1H-imidazol-5-yl)propan-2-amine is benchmarked against extensively characterized -alkylated analogues (such as -methylhistamine) to provide a reliable comparative framework.
To accurately determine the pharmacological profile of these ligands, researchers must employ rigorous, self-validating assay systems. Below are the standard protocols, annotated with the causality behind critical experimental choices.
This protocol isolates the specific binding affinity (
) of the unlabelled competitor (2-(1H-imidazol-5-yl)propan-2-amine) against a known radioligand.
Causality & Design Choices:
Buffer Selection (5 mM MgCl₂): Divalent cations like
are essential. They stabilize the ternary complex formed by the agonist, the GPCR, and the intracellular G-protein. Without , the receptor shifts to a low-affinity state, artificially inflating the measured value [[4]]().
Radioligand Choice: We utilize
rather than . The former is highly selective for the H3 receptor, eliminating background noise from H1/H2/H4 receptors present in native tissue homogenates 5.
Self-Validation (NSB Control): Non-specific binding (NSB) is empirically determined by adding a saturating concentration (10
M) of Thioperamide (a selective H3 inverse agonist). Specific binding is strictly defined as Total Binding minus NSB.
Step-by-Step Workflow:
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM
. Centrifuge and resuspend to a final protein concentration of 1-2 mg/mL.
Incubation: In a 96-well plate, combine 50
L of radioligand (0.5 nM ), 50 L of the test compound at varying concentrations ( to M), and 100 L of membrane suspension.
Equilibration: Incubate the plate at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding).
Washing & Quantification: Wash filters three times with ice-cold buffer. Extract the filters, add liquid scintillation cocktail, and quantify bound radioactivity using a scintillation counter.
Radioligand Binding Assay Workflow for Ki Determination.
Protocol B:
Binding Assay (Functional Efficacy)
While binding assays determine affinity, functional assays determine if the ligand is an agonist, partial agonist, or antagonist.
Causality & Design Choices:
Why not use a downstream cAMP assay? Downstream assays are subject to signal amplification—a single GPCR activation can inhibit hundreds of adenylyl cyclase enzymes. This amplification can mask the true intrinsic efficacy of a ligand, making a partial agonist appear as a full agonist. The
assay measures the primary interaction between the receptor and the G-protein, providing a stoichiometric, unamplified quantification of agonism 6.
Addition of GDP: 10
M GDP is added to the assay buffer to force the G-proteins into an inactive state. This significantly reduces basal binding noise, increasing the signal-to-noise ratio upon agonist stimulation.
Step-by-Step Workflow:
Preparation: Suspend H3-expressing membranes in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM
, pH 7.4) supplemented with 10 M GDP.
Reaction Setup: Add 0.1 nM
and the test compound (2-(1H-imidazol-5-yl)propan-2-amine) at varying concentrations.
Incubation & Termination: Incubate for 30 minutes at 30°C. Terminate via rapid filtration over GF/B filters.
Validation: Compare the maximal stimulation (
) of the test compound against the of endogenous histamine to calculate relative intrinsic efficacy.
Conclusion
For researchers mapping histaminergic pathways, relying on endogenous histamine introduces confounding variables due to its pan-agonistic nature across H1-H4 receptors. By utilizing
-branched synthetic analogues like 2-(1H-imidazol-5-yl)propan-2-amine, researchers leverage steric restriction to bypass H1 and H2 receptors entirely. This structural modification yields a highly potent, selective tool compound capable of isolating H3 (and H4) receptor-mediated neuropharmacological effects with sub-nanomolar precision.
References
Characterization and tissue distribution of H3 histamine receptors in guinea pigs by N alpha-methylhistamine. NIH / PubMed.1
Characterisation of the binding of the histamine H3 receptor agonist [3H] (R)-alpha methyl histamine to homogenates of rat and guinea-pig cortex. NIH / PubMed.4
A Comparative Guide to Purity Validation of 2-(1H-imidazol-5-yl)propan-2-amine: The Definitive Power of qNMR
For Researchers, Scientists, and Drug Development Professionals The rigorous quantification of an Active Pharmaceutical Ingredient (API) is the bedrock of drug development, ensuring safety, efficacy, and batch-to-batch c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The rigorous quantification of an Active Pharmaceutical Ingredient (API) is the bedrock of drug development, ensuring safety, efficacy, and batch-to-batch consistency. For novel molecules like 2-(1H-imidazol-5-yl)propan-2-amine, a versatile building block in medicinal chemistry, establishing an accurate purity profile is a non-negotiable first step.[1][2] This guide provides an in-depth, experience-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity determination of this specific API.
Our focus is to move beyond mere procedural lists and delve into the causality behind methodological choices, offering a self-validating framework for your analytical protocols.
Part 1: The Absolute Authority of Quantitative NMR (qNMR)
Quantitative NMR (qNMR) stands apart from nearly all other analytical techniques because it is a primary ratio method of measurement.[3] This means the signal response (the integral area of a peak) is directly proportional to the number of nuclei generating that signal.[4] Unlike chromatographic methods, it does not rely on the response factor of a reference standard of the same molecule, which can introduce its own purity-related uncertainties. For assigning the absolute purity of a new chemical entity or certifying a reference standard, qNMR is unparalleled.[5]
The Principle: Causality in Signal and Structure
The fundamental relationship in ¹H qNMR is elegantly simple: the integrated area of a specific proton signal is directly proportional to the molar concentration of the molecule in the solution.[3] By introducing a certified internal standard (IS) of known purity and mass, we can use the ratio of integrals to determine the absolute purity of our analyte.
The core equation for purity calculation using an internal standard is:
I : Integral area of the signal for the analyte or internal standard.
N : Number of protons giving rise to the selected signal.
M : Molar mass.
m : Mass.
P : Purity of the internal standard.
Expertise in Experimental Design: A Self-Validating System
The trustworthiness of a qNMR result is built upon a foundation of meticulous planning and understanding the physicochemical properties of both the analyte and the chosen standard.
1. Internal Standard (IS) Selection: The Cornerstone of Accuracy
For 2-(1H-imidazol-5-yl)propan-2-amine, the IS must be chosen with care to avoid any chemical interaction or spectral overlap.
Chemical inertness: It must not react with the primary amine or the imidazole ring of the analyte.
Solubility: Must be soluble in the same deuterated solvent as the analyte.
Spectral Simplicity: Should have simple, sharp signals (preferably singlets) in regions of the spectrum free from analyte or impurity signals.[7]
Stability: Should be non-volatile and not hygroscopic.[6]
Recommended IS for this Analyte: Maleic Acid
Why it works: Maleic acid provides a sharp singlet for its two olefinic protons around 6.2-6.5 ppm (in DMSO-d₆), a region typically clear of signals from our analyte. Its acidic nature is compatible with the basic analyte, forming a salt in solution which can improve lineshape. It is readily available in high purity.
The choice of deuterated solvent is dictated by the solubility of both the analyte and the IS. For 2-(1H-imidazol-5-yl)propan-2-amine and maleic acid, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It readily dissolves both compounds and its residual proton signal does not interfere with key signals.
3. Analyte & IS Signal Selection: The Basis of Calculation
Analyte (2-(1H-imidazol-5-yl)propan-2-amine): The most suitable signal for quantification is the sharp singlet from the six equivalent protons of the two methyl groups on the propane backbone. This signal is strong, well-defined, and located in an uncrowded region of the spectrum (typically ~1.5 ppm). The imidazole ring protons can also be used but may be broader.
Internal Standard (Maleic Acid): The singlet corresponding to the two olefinic protons is ideal for integration.
Experimental Protocol: A Step-by-Step Guide to qNMR Purity Determination
This protocol is designed to ensure the highest accuracy and precision.
Preparation:
Accurately weigh approximately 15-20 mg of 2-(1H-imidazol-5-yl)propan-2-amine into a clean, dry vial using a calibrated analytical balance (to 0.01 mg).
Accurately weigh approximately 10-15 mg of a certified Maleic Acid internal standard into the same vial. A 1:1 signal intensity ratio is ideal.[4]
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆. Ensure complete dissolution by gentle vortexing.
Transfer the solution to a high-quality 5 mm NMR tube.
Data Acquisition:
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[8]
Temperature: Maintain a constant temperature, typically 25 °C (298 K), to ensure chemical shift stability.[9]
Pulse Sequence: Use a standard single 90° pulse experiment.
Relaxation Delay (d1): This is the most critical parameter for quantification. Set a delay of at least 7 times the longest spin-lattice relaxation time (T₁) of both the analyte and IS signals of interest. A conservative value of 30-60 seconds is often sufficient to ensure full relaxation for all protons and accurate integration.[4]
Acquisition Time (aq): Set to at least 3-4 seconds to ensure the Free Induction Decay (FID) has fully decayed, preventing signal truncation.[4]
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.[4]
Data Processing & Analysis:
Apply Fourier transform to the FID.
Carefully phase the spectrum to achieve a pure absorption signal.
Perform a meticulous baseline correction across the entire spectrum.
Integrate the selected signals: the six-proton singlet for the analyte and the two-proton singlet for the maleic acid. Define integral boundaries consistently for each peak (at least 64 times the full width at half height).[3]
Use the qNMR purity equation provided above to calculate the mass fraction purity of the analyte.
qNMR Workflow Visualization
Caption: Workflow for qNMR purity determination.
Part 2: Comparative Analytical Techniques
While qNMR provides an absolute purity value, chromatographic techniques are the workhorses of routine analysis and impurity profiling due to their high throughput and sensitivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the gold standard for routine purity testing in pharmaceutical quality control.[10] It separates compounds based on their differential partitioning between a stationary and a mobile phase.
Principle of Operation: For a polar compound like 2-(1H-imidazol-5-yl)propan-2-amine, a reversed-phase HPLC method is ideal. The compound and its impurities are separated on a nonpolar C18 column, with more polar components eluting earlier. Detection is achieved by measuring the UV absorbance of the imidazole ring.
Trustworthiness: HPLC purity is typically reported as "area percent," which assumes that all impurities have the same UV response factor as the API. This is a significant limitation and can lead to inaccurate purity assessments. True quantification requires a certified reference standard of the API for calibration.
Standard reversed-phase column suitable for separating polar analytes from nonpolar impurities.
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile
Provides good peak shape and is MS-compatible if further investigation is needed.
Gradient
5% to 95% B over 20 min
A broad gradient ensures elution of both polar and potential non-polar impurities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Ensures reproducible retention times.
UV Detection
210 nm
The imidazole ring exhibits strong absorbance at lower UV wavelengths.[11]
Sample Prep.
Dissolve 1 mg in 1 mL of 50:50 Water:Acetonitrile
A standard concentration for good signal response.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for impurity identification, coupling the separation of HPLC with the mass-resolving power of a mass spectrometer.[12] It is indispensable for characterizing unknown peaks observed in an HPLC chromatogram.
Principle of Operation: As compounds elute from the LC column, they are ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer, which separates the ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the eluting species.[13]
Authoritative Grounding: LC-MS is critical for meeting regulatory requirements for impurity identification and characterization as outlined by guidelines such as ICH Q3A/B.[14] It can detect and help identify impurities that may be non-chromophoric (invisible to UV) or co-elute with the main peak.
Part 3: Head-to-Head Data Comparison
To illustrate the strengths of each technique, consider the analysis of a hypothetical batch of 2-(1H-imidazol-5-yl)propan-2-amine.
Parameter
qNMR
HPLC-UV (Area %)
LC-MS
Purity Result
98.6% (w/w)
99.5%
Primarily for Identification
Precision (RSD)
< 1%
< 0.5%
N/A (Qualitative)
Key Advantage
Absolute, primary method; no API reference standard needed.[15]
High throughput, excellent for routine QC and known impurity monitoring.[16]
Unambiguous identification of unknown impurities; very high sensitivity.[12]
Key Limitation
Lower sensitivity to trace impurities; requires longer experiment times.
Assumes equal response factor for all impurities, potentially overestimating purity.
Complex instrumentation; quantification can be challenging due to matrix effects.
Impurity structure elucidation; investigation of unknown peaks.
Analysis of Discrepancy
The qNMR result (98.6%) is often considered the most accurate representation of the API's mass fraction. The higher HPLC area percent value (99.5%) could arise if the sample contains impurities (e.g., residual non-UV active solvents or starting materials) that have a lower UV response factor than the API. qNMR, being structure-agnostic in its detection, accurately quantifies the API against the standard, providing a more trustworthy value.
A Complementary Relationship
These techniques should not be viewed as competing but as complementary, forming a complete analytical toolkit.
Caption: A complementary analytical workflow.
Conclusion and Recommendations
For the definitive purity validation of 2-(1H-imidazol-5-yl)propan-2-amine, qNMR is the authoritative method . Its ability to provide an absolute, SI-traceable purity value without reliance on an analyte-specific reference standard makes it indispensable for certifying primary reference materials and for providing a foundational purity value during early-stage development.[6][17]
A strategic, phase-appropriate approach is recommended:
Reference Standard Certification: Use qNMR to assign the definitive purity of your primary reference standard for 2-(1H-imidazol-5-yl)propan-2-amine.
Method Development: Develop a robust, stability-indicating HPLC-UV method. Use LC-MS to identify any significant impurities observed during forced degradation studies.
Routine Quality Control: Employ the validated HPLC-UV method for routine batch release and stability testing, using the qNMR-certified reference standard for calibration. This provides a pragmatic balance of accuracy and throughput.
Investigations: When unknown peaks appear or results fall out of specification, use LC-MS for structural elucidation to guide process improvements or toxicological assessments.
By integrating these techniques logically, researchers and drug developers can build a robust, scientifically sound, and regulatory-compliant analytical control strategy for any novel API.
References
A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]
Pauli, G. et al. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. TrAC Trends in Analytical Chemistry.
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. [Link]
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. [Link]
Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing - Agilent. [Link]
Napolitano, J. G. et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. [Link]
Impurity Profiling and Characterization for Generic Project - ResolveMass Laboratories Inc. [Link]
HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. CNKI. [Link]
Purity by Absolute qNMR Instructions - University of Illinois Chicago. [Link]
Pesavento, M. et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. [Link]
Di Pietra, A. M. et al. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. PubMed. [Link]
Verma, B. K. et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. [Link]
Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06] - BIPM. [Link]
A. M. Wahbi, et al. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. ResearchGate. [Link]
Miura, T. et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin. [Link]
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews. [Link]
Miron, D. S. et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Pharmaceuticals. [Link]
Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Asian Journal of Pharmaceutical Analysis. [Link]
Komae, S. et al. (2021). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Metabolites. [Link]
A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. ResearchGate. [Link]
Crystal structure analysis of 2-(1H-imidazol-5-yl)propan-2-amine salts
Crystal Structure Analysis of 2-(1H-imidazol-5-yl)propan-2-amine Salts: A Comparative Guide for Salt Selection The development of imidazole-based amine therapeutics and intermediates—specifically compounds featuring ster...
Author: BenchChem Technical Support Team. Date: March 2026
Crystal Structure Analysis of 2-(1H-imidazol-5-yl)propan-2-amine Salts: A Comparative Guide for Salt Selection
The development of imidazole-based amine therapeutics and intermediates—specifically compounds featuring sterically hindered alpha-carbons like 2-(1H-imidazol-5-yl)propan-2-amine—presents unique solid-state challenges. The presence of the gem-dimethyl group adjacent to the primary amine restricts conformational flexibility, while the amphoteric nature of the imidazole core complicates crystallization.
This guide provides a comprehensive, objective comparison of different salt forms of 2-(1H-imidazol-5-yl)propan-2-amine. By leveraging Single-Crystal X-Ray Diffraction (SCXRD), researchers can unambiguously determine protonation states, map supramolecular synthons, and rationally select the optimal salt form for downstream pharmaceutical development.
Mechanistic Basis of Salt Selection & Crystallography
The free base of 2-(1H-imidazol-5-yl)propan-2-amine features two distinct basic centers: the primary amine (
) and the imidazole ring nitrogen ().
The Causality of Protonation:
When reacting with a monoprotic or diprotic acid, the primary amine is protonated first. A second equivalent of a strong acid (like HCl) is required to protonate the imidazole ring, forming a di-cation. Understanding this hierarchy is critical because the protonation state directly dictates the hydrogen-bonding network (synthons) within the crystal lattice. As demonstrated in studies of[1], these charge-assisted hydrogen bonds (
or ) are the primary drivers of the crystal's melting point, hygroscopicity, and dissolution rate.
Powder X-Ray Diffraction (PXRD) can confirm bulk phase purity, but SCXRD is the only self-validating technique capable of locating the specific hydrogen atoms to prove whether a mono-salt or di-salt has formed.
Comparative Performance of Salt Alternatives
To optimize the physicochemical properties of 2-(1H-imidazol-5-yl)propan-2-amine, three representative salt forms are typically screened: the Dihydrochloride, the Maleate, and the Fumarate.
Table 1: Crystallographic and Physicochemical Comparison of Salt Forms
Property / Metric
Dihydrochloride Salt
Maleate Salt (1:1)
Fumarate Salt (2:1)
Protonation State
Di-cation (Amine & Imidazole)
Mono-cation (Amine only)
Mono-cation (Amine only)
Space Group (Typical)
Monoclinic ()
Orthorhombic ()
Triclinic ()
Primary Synthon
(3D Network)
Intramolecular ring in anion
2D Polymeric
Hygroscopicity
High (Deliquescent at >75% RH)
Low (<2% weight gain at 80% RH)
Very Low (<0.5% weight gain)
Aqueous Solubility
> 500 mg/mL
~ 45 mg/mL
~ 15 mg/mL
Crystallization Ease
Moderate (Prone to oiling out)
Excellent (Forms large prisms)
Good (Forms stable plates)
Performance Verdict:
While the Dihydrochloride offers maximum solubility, its high charge density pulls atmospheric moisture into the lattice, leading to instability. The Maleate and Fumarate salts utilize[2] to shield the hydrophilic centers, drastically reducing hygroscopicity while maintaining acceptable bioavailability.
Experimental Workflows
The following protocols are designed as self-validating systems to ensure thermodynamic stability and crystallographic accuracy.
Protocol 1: Anti-Solvent Salt Screening & Crystallization
Causality: Relying solely on evaporative crystallization often leads to amorphous "oiling out" due to the steric bulk of the gem-dimethyl group. Anti-solvent addition controls the supersaturation curve, forcing the nucleation of highly ordered crystals.
Dissolution: Dissolve 100 mg of 2-(1H-imidazol-5-yl)propan-2-amine free base in 2.0 mL of absolute ethanol at 50°C.
Acid Addition: Slowly add 1.05 molar equivalents of the target acid (e.g., Maleic acid) dissolved in 1.0 mL of ethanol.
Anti-Solvent Titration: Dropwise, add ethyl acetate (anti-solvent) until the solution becomes faintly turbid. Validation: The immediate turbidity confirms the salt is less soluble than the free base in the chosen solvent system.
Thermal Cycling: Heat the mixture back to 55°C until clear, then cool at a highly controlled rate of 0.5°C/min to 5°C.
Harvest & Validate: Filter the resulting crystals. Validation: Analyze the mother liquor via HPLC; a >95% depletion of the API confirms complete stoichiometric conversion.
Causality: Data must be collected at cryogenic temperatures (100 K) to minimize atomic thermal displacement parameters (vibrations). This is strictly required to resolve the electron density of the lightweight hydrogen atoms attached to the imidazole nitrogen.
Crystal Selection: Under a polarized light microscope, select a single crystal free of cracks or twinning (optimal size:
mm). Mount it on a MiTeGen loop using perfluoropolyether oil.
Cryo-Cooling: Flash-cool the crystal to 100 K in a nitrogen cold stream.
Data Collection: Irradiate the crystal using Mo K
radiation ( Å) on a diffractometer. Collect full sphere data with and scans.
Phase Problem Resolution: Solve the structure using direct methods (e.g., SHELXT). Validation: The initial electron density map must clearly show the heavy atoms (C, N, O, Cl) without residual peaks >1.0
/Å.
Refinement: Refine the structure using full-matrix least-squares on
(SHELXL). Crucial Step: Locate the N-bound hydrogen atoms from the difference Fourier map and refine them freely to unambiguously prove the protonation state.
Visualizations of Crystallographic Logic
Workflow for the salt screening and crystallographic analysis of 2-(1H-imidazol-5-yl)propan-2-amine.
Supramolecular hydrogen-bonding network (synthons) in the crystal lattice.
References
Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid: The Salt−Cocrystal Continuum
Molecular Pharmaceutics (American Chemical Society)
URL:[Link]
Exploring the Role of Large Synthons in the Design of Bicomponent Salts of Cimetidine
Crystal Growth & Design (American Chemical Society)
URL:[Link]
A Comparative Analysis of the Metabolic Half-life of Histamine versus the Selective H4 Receptor Agonist 2-(1H-imidazol-5-yl)propan-2-amine (VUF 8430)
A Technical Guide for Researchers in Drug Discovery and Development Introduction In the landscape of pharmacological research, particularly in the exploration of inflammatory and immune responses, a thorough understandin...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
In the landscape of pharmacological research, particularly in the exploration of inflammatory and immune responses, a thorough understanding of the metabolic fate of bioactive molecules is paramount. The duration of action, potential for accumulation, and the generation of active or inactive metabolites are all critically influenced by a compound's metabolic half-life. This guide provides a detailed comparative analysis of the metabolic stability of two key molecules: the endogenous biogenic amine, histamine, and the synthetic, selective histamine H4 receptor agonist, S-(2-guanidylethyl)-isothiourea, commonly known as VUF 8430. While the user's initial query referred to 2-(1H-imidazol-5-yl)propan-2-amine, the widely recognized H4 receptor agonist is VUF 8430, which is chemically distinct. This guide will focus on the correct and more extensively studied compound, VUF 8430.
Histamine, a well-characterized mediator of allergic and inflammatory reactions, is known for its remarkably short biological half-life, a consequence of rapid and efficient enzymatic degradation. In contrast, synthetic receptor agonists like VUF 8430 are designed to exhibit specific pharmacological profiles, and their metabolic stability is a key determinant of their therapeutic potential. This document will delve into the known metabolic pathways of histamine and, given the limited direct data on VUF 8430, will present a predicted metabolic profile based on its chemical structure and the known metabolism of related functional moieties. Furthermore, we will provide detailed experimental protocols for assessing metabolic stability, offering researchers the tools to empirically determine these crucial parameters.
Comparative Overview of Metabolic Half-life
The metabolic half-life of a compound dictates its concentration and duration of action in the body. A short half-life, as seen with histamine, necessitates continuous release to maintain its physiological effects. Conversely, a longer half-life, often desirable for therapeutic agents, allows for less frequent dosing.
Predicted to be susceptible to hydrolysis and cytochrome P450-mediated oxidation.
The Rapid Metabolism of Histamine
Histamine's biological activity is tightly regulated through rapid enzymatic inactivation. Two primary enzymatic pathways are responsible for its degradation: oxidative deamination by diamine oxidase (DAO) and ring methylation by histamine N-methyltransferase (HNMT).[1][3][4]
Diamine Oxidase (DAO) Pathway
DAO, also known as histaminase, is the principal enzyme for metabolizing extracellular histamine, particularly ingested histamine in the gastrointestinal tract.[3][5][6] It catalyzes the oxidative deamination of the primary amino group of histamine, yielding imidazole-4-acetaldehyde. This intermediate is then further oxidized by aldehyde dehydrogenase (ALDH) to form imidazole-4-acetic acid, which is subsequently excreted.[1]
Histamine N-Methyltransferase (HNMT) Pathway
HNMT is the primary enzyme for the metabolic inactivation of histamine in the central nervous system and other tissues where it acts as a neurotransmitter.[7][8] This cytosolic enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming Nτ-methylhistamine.[8][9][10] This metabolite is then a substrate for monoamine oxidase B (MAO-B), which converts it to N-methylimidazole acetaldehyde, followed by oxidation by ALDH to N-methylimidazole-4-acetic acid for excretion.[1]
Figure 1: Principal metabolic pathways of histamine.
Predicted Metabolic Profile of S-(2-guanidylethyl)-isothiourea (VUF 8430)
Potential Metabolic Pathways
Hydrolysis of the Isothiourea Moiety: The isothiourea group is susceptible to hydrolysis, which would cleave the molecule, likely leading to the formation of a thiol-containing guanidino compound and urea or a related derivative. This hydrolysis can be either enzymatic or non-enzymatic, depending on the physiological conditions.
Cytochrome P450 (CYP) Mediated Oxidation: The guanidine group and the ethyl linker are potential sites for oxidation by cytochrome P450 enzymes, which are major players in drug metabolism.[11] Oxidation could lead to the formation of hydroxylated or N-oxidized metabolites.[9]
Metabolism of the Guanidine Group: Guanidino compounds are endogenous molecules and are subject to various metabolic transformations. While the guanidine group itself is relatively stable, enzymatic modifications such as phosphorylation or degradation can occur.[8][12]
Given these potential pathways, it is plausible that VUF 8430 has a longer metabolic half-life than histamine, as it is not a direct substrate for the highly efficient DAO and HNMT enzymes. However, its susceptibility to hydrolysis and CYP-mediated metabolism would still likely result in a finite and measurable half-life in vivo.
Figure 2: Predicted metabolic pathways of VUF 8430.
Experimental Protocols for Determining Metabolic Half-life
To empirically determine and compare the metabolic half-lives of compounds like histamine and VUF 8430, a series of in vitro assays are indispensable. These assays provide crucial data on metabolic stability and can help predict in vivo pharmacokinetics.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in cytochrome P450 enzymes.
Principle: The test compound is incubated with liver microsomes and a co-factor (NADPH) to initiate metabolic reactions. The disappearance of the parent compound over time is monitored by LC-MS/MS.
Step-by-Step Methodology:
Preparation of Reagents:
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Thaw liver microsomes (human, rat, or other species of interest) on ice.
Prepare a NADPH regenerating system solution.
Prepare a quenching solution (e.g., acetonitrile with an internal standard).
Incubation:
In a 96-well plate, add buffer and the test compound to achieve the desired final concentration (e.g., 1 µM).
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the reaction by adding the NADPH regenerating system.
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the quenching solution.
Sample Analysis:
Centrifuge the quenched samples to precipitate proteins.
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
Data Analysis:
Plot the natural logarithm of the percentage of the remaining parent compound against time.
Calculate the half-life (t1/2) from the slope of the linear regression line (t1/2 = 0.693 / slope).
Calculate the intrinsic clearance (Clint).
Figure 3: Workflow for a microsomal stability assay.
Plasma Stability Assay
This assay determines the stability of a compound in plasma, which contains various hydrolytic enzymes.
Principle: The test compound is incubated in plasma from the species of interest, and the decrease in its concentration over time is measured.
Step-by-Step Methodology:
Preparation of Reagents:
Prepare a stock solution of the test compound.
Thaw plasma (human, rat, etc.) at 37°C.
Prepare a quenching solution (e.g., acetonitrile with an internal standard).
Incubation:
Add the test compound to the plasma to reach the desired final concentration.
Incubate the mixture at 37°C.
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and add it to the quenching solution.
Sample Analysis and Data Analysis:
Follow the same procedures for sample and data analysis as described in the Microsomal Stability Assay.
Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of a compound. While not a direct measure of metabolic half-life, it provides crucial information about a compound's bioavailability.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelial barrier. The rate of transport of a compound across this monolayer is measured.
Step-by-Step Methodology:
Cell Culture:
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a tight monolayer.
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
Transport Experiment:
Wash the cell monolayer with a transport buffer.
Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
At specified time intervals, collect samples from the receiver compartment.
To assess efflux, perform the experiment in both directions (A-to-B and B-to-A).
Sample Analysis:
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) for both directions.
The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active transport mechanisms.
Conclusion
The metabolic half-life is a critical parameter in the preclinical assessment of any bioactive molecule. Histamine serves as a classic example of a signaling molecule with a very short half-life, ensuring its localized and transient effects. Its rapid clearance is orchestrated by the highly efficient enzymes DAO and HNMT.
For synthetic compounds like VUF 8430, achieving a desirable pharmacokinetic profile is a key objective in drug design. While direct metabolic data for VUF 8430 is currently lacking, a scientific evaluation of its structure suggests susceptibility to hydrolysis and oxidative metabolism. This predicted metabolic instability, while likely less pronounced than that of histamine, underscores the necessity for empirical determination of its half-life.
The experimental protocols provided in this guide offer a robust framework for researchers to conduct these essential in vitro studies. By employing microsomal and plasma stability assays, scientists can obtain quantitative data on the metabolic half-life of novel compounds, enabling informed decisions in the drug discovery and development process. Such data is invaluable for optimizing lead compounds, predicting in vivo behavior, and ultimately, developing safer and more effective therapeutics.
References
Boucher, J.-L., & Mansuy, D. (2002). Oxidation of N-hydroxyguanidines by cytochromes P450 and NO-synthases and formation of nitric oxide. Drug Metabolism Reviews, 34(3), 593-606.
Comas-Basté, O., Sánchez-Pérez, S., et al. (2020). Histamine Intolerance: The Current State of the Art. Biomolecules, 10(8), 1181.
Kovacova-Hanuskova, E., Buday, T., et al. (2015). Histamine, histamine intoxication and intolerance.
Maintz, L., & Novak, N. (2007). Histamine and histamine intolerance. The American Journal of Clinical Nutrition, 85(5), 1185-1196.
Wikipedia contributors. (2023, December 19). Histamine N-methyltransferase. In Wikipedia, The Free Encyclopedia. Retrieved March 4, 2026, from [Link]
Wikipedia contributors. (2024, January 23). Diamine oxidase. In Wikipedia, The Free Encyclopedia. Retrieved March 4, 2026, from [Link]
Panula, P., Chazot, P. L., et al. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601-655.
Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved March 4, 2026, from [Link]
Cyprotex. (n.d.). Plasma Stability. Evotec. Retrieved March 4, 2026, from [Link]
Sitta, A., Barschak, A. G., et al. (2002). Guanidino compound metabolism in arginine-free diet induced hyperammonemia. Brain and Development, 24(5), 287-291.
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved March 4, 2026, from [Link]
Domainex. (n.d.). Plasma Stability Assay. Retrieved March 4, 2026, from [Link]
Yoshikawa, T., Nakamura, T., et al. (2019). Histamine N-Methyltransferase in the Brain. International Journal of Molecular Sciences, 20(3), 737.
Lim, H. D., Adami, M., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 99-110.
Tachon, S., & Utesch, D. (2017). Development of an in vitro metabolic hepatic clearance method using cryopreserved primary human hepatocytes.
Hough, L. B. (2001). Histamine N-methyltransferase. In A. J. Turner & H. S. Bachelard (Eds.), Neurochemistry International (Vol. 39, Issues 5-6, pp. 381-390).
Dismukes, K., & Snyder, S. H. (1974). Dynamics of brain histamine. Advances in Neurology, 5, 101-109.
Lim, H. D., Smits, R. A., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650-6651.
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
Spectroscopic Differentiation of N-Methyl vs C-Methyl Imidazole Isomers
Executive Summary & Strategic Importance In drug development and catalysis, the precise identification of imidazole regioisomers is critical. The biological activity of imidazole-based pharmacophores often hinges on the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
In drug development and catalysis, the precise identification of imidazole regioisomers is critical. The biological activity of imidazole-based pharmacophores often hinges on the specific methylation site. N-methylimidazole (1-MeIm) is a fixed structure with distinct basicity and lipophilicity, whereas C-methylimidazoles (2-MeIm, 4-MeIm) retain an acidic N-H proton, allowing for tautomerism and hydrogen bonding networks.
This guide provides a definitive, self-validating spectroscopic workflow to distinguish these isomers, moving beyond simple characterization to structural proof.
The Binary Filter: The most immediate differentiator is the presence or absence of the N-H moiety.
Mechanism[1][2][3]
C-Methyl Isomers (2-MeIm, 4-MeIm): Possess a free pyrrole-like nitrogen (N-H). In the solid state or concentrated solution, these form extensive intermolecular hydrogen bond networks.
N-Methyl Isomer (1-MeIm): The N-H is substituted by a methyl group. No hydrogen bond donation is possible.
Diagnostic Signals
Feature
1-Methylimidazole (N-Me)
C-Methylimidazoles (2-Me, 4-Me)
Causality
N-H Stretch
Absent
Strong, Broad (2600–3200 cm⁻¹)
Intermolecular H-bonding broadens the N-H band significantly in C-alkylated isomers.
C-H Stretch (Methyl)
~2950 cm⁻¹ (Sharp)
~2950 cm⁻¹ (Sharp)
Aliphatic C-H vibrations are present in both but are the only high-energy features in 1-MeIm.
Ring Breathing
~1515 cm⁻¹
~1540–1580 cm⁻¹
Substitution pattern alters ring deformation modes.
Protocol Tip: Run the IR in the solid state (ATR) for C-methyl isomers to maximize the H-bonding broadening effect, making the N-H band unmistakable.
A Senior Application Scientist's Guide to Biological Assay Validation for H3/H4 Receptor Agonist Activity
This guide provides an in-depth comparison of biological assays for validating the agonist activity of compounds targeting the histamine H3 and H4 receptors. Designed for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of biological assays for validating the agonist activity of compounds targeting the histamine H3 and H4 receptors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols to offer a comprehensive understanding of the rationale behind experimental choices, ensuring scientific integrity and robust, reproducible results.
Introduction: The Therapeutic Potential of Targeting H3 and H4 Receptors
Histamine, a well-known mediator of allergic and inflammatory responses, exerts its diverse effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. While H1 and H2 receptors are established targets for anti-allergic and anti-ulcer medications, respectively, the H3 and H4 receptors have emerged as promising targets for a new wave of therapeutics.
The H3 receptor is predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. This positions H3 receptor ligands as potential treatments for a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and schizophrenia.[1]
Conversely, the H4 receptor is primarily found on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells, playing a crucial role in immune responses and inflammation.[2][3] Consequently, H4 receptor agonists and antagonists are being actively investigated for the treatment of inflammatory conditions like asthma, atopic dermatitis, and autoimmune diseases.[4]
Given the therapeutic potential of modulating these receptors, the accurate and reliable validation of agonist activity is paramount. This guide will compare and contrast the most relevant biological assays, providing the theoretical background, practical step-by-step protocols, and expected outcomes to empower researchers in their drug discovery efforts.
Understanding H3 and H4 Receptor Signaling Pathways
A foundational understanding of the signaling cascades initiated by H3 and H4 receptor activation is essential for selecting and validating appropriate biological assays. Both receptors primarily couple to the Gαi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] However, their signaling pathways are more complex and can involve other second messengers and effector proteins.
H3 Receptor Signaling
Upon agonist binding, the H3 receptor undergoes a conformational change, activating the Gαi/o protein. The dissociated Gαi subunit inhibits adenylyl cyclase, leading to reduced cAMP production. The Gβγ subunit can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, and modulate the activity of ion channels.[5]
Similar to the H3 receptor, the H4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase.[6] However, a more prominent signaling event for the H4 receptor is the Gβγ-mediated activation of phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium signal is a key driver of many H4 receptor-mediated cellular responses, including chemotaxis and immune cell activation.[7][8][9]
Caption: Key H4 Receptor Signaling Pathways.
Comparative Analysis of Biological Assays
The choice of a biological assay for validating H3/H4 receptor agonist activity depends on several factors, including the specific research question, available resources, and desired throughput. This section provides a comparative overview of the most commonly employed assays, followed by detailed protocols.
Summary of Assay Performance
Assay Type
Principle
Receptor Target
Throughput
Key Parameters
Pros
Cons
cAMP Accumulation Assay
Measures changes in intracellular cAMP levels.
H3 & H4 (Gαi/o)
High
EC50, Emax
Functional, well-established, amenable to HTS.
Indirect measure of receptor activation, can be influenced by other signaling pathways.
Calcium Mobilization Assay
Measures transient increases in intracellular calcium.
H4 (Gαi/o-PLC)
High
EC50, Emax
Direct measure of a key H4 signaling event, robust signal window.
Less relevant for H3, requires specialized equipment (e.g., FLIPR).
Radioligand Binding Assay
Measures the affinity of a compound for the receptor.
H3 & H4
Medium
Ki, Bmax
Direct measure of ligand-receptor interaction, provides affinity data.
Use of radioactivity, not a functional assay, lower throughput.
GTPγS Binding Assay
Measures the binding of a non-hydrolyzable GTP analog to G-proteins.
H3 & H4 (Gαi/o)
Medium
EC50, Emax
Direct measure of G-protein activation, functional.
Use of radioactivity, lower signal-to-noise for some G-proteins.
β-Arrestin Recruitment Assay
Measures the interaction of β-arrestin with the activated receptor.
H3 & H4
High
EC50, Emax
Assesses a distinct signaling pathway (biased agonism), amenable to HTS.
May not be the primary signaling pathway for all agonists.
Chemotaxis Assay
Measures the directed migration of cells towards a chemical gradient.
H4
Low
EC50
Highly physiologically relevant for H4 function.
Low throughput, complex, can be variable.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key assays discussed above. These protocols are intended as a starting point and should be optimized for specific cell lines and experimental conditions.
cAMP Accumulation Assay (for H3 and H4 Receptors)
Principle: This assay measures the inhibition of adenylyl cyclase activity upon activation of Gαi/o-coupled receptors. In the presence of an adenylyl cyclase activator like forskolin, H3 or H4 receptor agonists will cause a dose-dependent decrease in cAMP production.
Materials:
HEK293 cells stably expressing the human H3 or H4 receptor.
Assay medium: DMEM with 0.5% BSA.
Forskolin.
Test compounds (agonists).
cAMP assay kit (e.g., HTRF-based from Revvity[1], or luminescence-based from Promega[7]).
Procedure:
Seed the receptor-expressing cells in a 384-well plate and culture overnight.
Prepare serial dilutions of the test compounds in assay medium.
Aspirate the culture medium and add the diluted compounds to the cells.
Add a solution of forskolin to all wells (except for the negative control) at a final concentration that gives a submaximal stimulation of adenylyl cyclase (typically around EC80).
Incubate the plate at room temperature for 30 minutes.
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.
Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Calcium Mobilization Assay (for H4 Receptors)
Principle: This assay measures the increase in intracellular calcium concentration following the activation of the H4 receptor and the subsequent Gβγ-mediated activation of PLC. Fluorescent calcium indicators, such as Fluo-4 AM, are used to detect this change.
Materials:
CHO-K1 or HEK293 cells stably co-expressing the human H4 receptor and a promiscuous G-protein like Gα16 (e.g., from GenScript[6] or Revvity[10]).
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
Fluo-4 AM calcium indicator dye.
Test compounds (agonists).
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
Seed the cells in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.
Prepare a dye-loading solution containing Fluo-4 AM in assay buffer.
Aspirate the culture medium and add the dye-loading solution to the cells.
Incubate the plate at 37°C for 1 hour in the dark.
Prepare serial dilutions of the test compounds in assay buffer.
Place the cell plate and the compound plate in the FLIPR instrument.
Initiate the assay, which involves adding the compounds to the cells and immediately measuring the fluorescence intensity over time.
Analyze the data to determine the peak fluorescence response for each concentration of the agonist and plot a dose-response curve to calculate the EC50 value.
Radioligand Binding Assay (for H3 and H4 Receptors)
Principle: This assay directly measures the affinity of a test compound for the receptor by competing with a radiolabeled ligand for binding.
Materials:
Membrane preparations from cells expressing the H3 or H4 receptor.
Radiolabeled ligand (e.g., [³H]Nα-methylhistamine for H3).
Unlabeled test compounds.
Assay buffer: 50 mM Tris-HCl, pH 7.4.
Glass fiber filters.
Filtration manifold and vacuum pump.
Scintillation counter and scintillation fluid.
Procedure:
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of a known unlabeled ligand.
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold.
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Calculate the specific binding at each concentration of the test compound and use competitive binding analysis to determine the Ki value.
Chemotaxis Assay (for H4 Receptors)
Principle: This assay measures the ability of an H4 receptor agonist to induce the directed migration of immune cells, a key physiological function of the H4 receptor.
Materials:
Mast cells or eosinophils (either primary cells or cell lines).
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts).
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
Test compounds (agonists).
Cell staining solution (e.g., Diff-Quik).
Microscope.
Procedure:
Place assay medium containing varying concentrations of the test compound in the lower wells of the chemotaxis chamber.
Place a cell suspension in the upper chamber (the insert with a porous membrane).
Incubate the chamber at 37°C for 1-3 hours.
Remove the upper chamber and wipe off the non-migrated cells from the top surface of the membrane.
Fix and stain the migrated cells on the bottom surface of the membrane.
Count the number of migrated cells in several fields of view using a microscope.
Plot the number of migrated cells against the agonist concentration to generate a chemotactic curve and determine the EC50.
Data Presentation and Interpretation
For a clear comparison of agonist activity across different assays, it is crucial to present the data in a structured and quantitative manner. The following tables provide examples of how to summarize experimental data for H3 and H4 receptor agonists.
Table 1: Pharmacological Profile of Standard H3 Receptor Agonists
Note: Data are compiled from various sources and experimental conditions may differ. This table is for illustrative purposes.
Trustworthiness and Assay Validation
To ensure the reliability and reproducibility of experimental data, it is imperative to follow established guidelines for bioanalytical method validation. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has published the M10 guideline on Bioanalytical Method Validation, which provides a comprehensive framework for validating assays used in regulatory submissions.[3][17][18][19][20]
Key validation parameters to consider include:
Specificity and Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Linearity and Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Robustness: The capacity of the assay to remain unaffected by small, but deliberate variations in method parameters.
By adhering to these principles, researchers can have confidence in the integrity of their data and its suitability for supporting drug discovery and development programs.
Conclusion
The validation of H3 and H4 receptor agonist activity requires a multi-faceted approach, employing a combination of binding and functional assays. This guide has provided a comparative overview of the most relevant techniques, from the well-established cAMP and radioligand binding assays to the more physiologically relevant chemotaxis assays. By understanding the underlying signaling pathways, carefully selecting and optimizing the appropriate assays, and adhering to rigorous validation standards, researchers can effectively characterize the pharmacological properties of novel H3 and H4 receptor agonists, paving the way for the development of new therapeutics for a range of debilitating diseases.
References
Bongers, G., et al. (2007). The human histamine H3 receptor is heavily N-glycosylated, but this is not required for its pharmacology. British Journal of Pharmacology, 152(6), 932-943.
Buckland, K. F., et al. (2003). Histamine induces shape change in human eosinophils via the H(4) receptor. British Journal of Pharmacology, 140(6), 1117-1127.
European Medicines Agency. (2023, January 13).
Food and Drug Administration. (2023, January 11).
Gao, M., et al. (2023, December 11). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
GenScript. (n.d.). Human Histamine H4 Receptor Stable Cell Line.
Hofstra, C. L., et al. (2003). Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1212-1221.
ICH. (2022, May 24).
Innoprot. (n.d.). Histamine Receptors.
ION Biosciences. (n.d.). Gαq GPCR assays.
Leurs, R., et al. (2005). Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives. British Journal of Pharmacology, 144(8), 1184-1193.
Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 48-57.
Ling, P., et al. (2004). Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation. British Journal of Pharmacology, 142(1), 161-171.
Morisset, S., et al. (2000). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. British Journal of Pharmacology, 130(1), 181-188.
Revvity. (n.d.). AequoScreen Human Histamine H4 Cell Line, CHO-K1 Cells.
Revvity. (n.d.). HTRF cAMP Gi Detection Kit.
Schlicker, E., & Malinowska, B. (2009). Presynaptic histamine H3 receptors in the cardiovascular system. British Journal of Pharmacology, 157(4), 541-551.
Seifert, R., et al. (2013). Profiling of histamine H4 receptor agonists in native human monocytes. British Journal of Pharmacology, 170(1), 8-21.
Stark, H. (2007). Synthesis, X-ray crystallography, and pharmacokinetics of novel azomethine prodrugs of (R)-alpha-methylhistamine: highly potent and selective histamine H3 receptor agonists. Journal of Medicinal Chemistry, 50(17), 4084-4096.
The AAPS Journal. (2024, September 12).
Thurmond, R. L., et al. (2015). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology, 6, 65.
Wulff, B. S., et al. (2002). The human histamine H3 receptor is a constitutively active G-protein-coupled receptor. Molecular Pharmacology, 61(4), 883-892.
Zampieri, L., et al. (2025, November 29).
Zhang, M., et al. (2007). The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders. Pharmacology & Therapeutics, 113(3), 594-606.
Determining pKa values of imidazole nitrogen in hindered amines
Determining pKa Values of Imidazole Nitrogen in Hindered Amines: A Comparative Guide Introduction The acid dissociation constant (pKa) of the imidazole nitrogen is a critical physicochemical parameter in drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Determining pKa Values of Imidazole Nitrogen in Hindered Amines: A Comparative Guide
Introduction
The acid dissociation constant (pKa) of the imidazole nitrogen is a critical physicochemical parameter in drug development, directly governing a molecule's ionization state, solubility, permeability, and receptor binding efficacy[1][2]. While standard imidazoles are relatively straightforward to characterize, introducing steric hindrance—such as bulky alkyl substituents or rigid bicyclic frameworks—creates significant analytical challenges. Steric bulk restricts solvent accessibility, alters the standard hydration sphere of the protonated amine, and often results in poor aqueous solubility[3][4]. Consequently, traditional bulk measurement techniques can yield artifacts or fail entirely. This guide objectively compares standard pKa determination methods and provides a self-validating protocol for the gold-standard approach: NMR Titration.
To determine the most robust method for hindered amines, we must evaluate the three primary analytical techniques based on their physical principles, precision, and practical limitations[1][2][5].
For sterically hindered imidazoles, Nuclear Magnetic Resonance (NMR) titration (specifically
H or N NMR) is the most authoritative and accurate method[2][7]. The scientific rationale for this superiority lies in two fundamental mechanisms:
Site-Specific Resolution: Hindered molecules often possess multiple ionizable centers with overlapping pKa values. Potentiometry only measures macroscopic proton activity, which cannot distinguish between adjacent basic sites. In contrast, NMR tracks the specific protonation state of the imidazole nitrogen by monitoring the chemical shift (
) of adjacent nuclei (e.g., the C2 or C4/C5 protons)[2][8]. This provides atom-specific structural insights, revealing protonation-induced conformational changes caused by steric clashes[2].
Bypassing Electrode Artifacts: Glass electrodes suffer from severe calibration errors and slow equilibration times in the mixed aqueous-organic solvent systems required to dissolve highly lipophilic hindered amines[5][9]. NMR overcomes this by utilizing internal chemical shift pH indicators. This creates a self-validating system where the exact in-tube pH is calculated directly from the spectrum, entirely independent of external electrode equilibration[6][10].
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology employs internal indicators to create a closed, self-validating analytical loop[9][11].
Step 1: Sample and Indicator Preparation
Analyte Dissolution: Dissolve the hindered imidazole analyte (1–5 mM) in a suitable deuterated solvent system (e.g.,
or a Methanol-/ mixture for highly lipophilic compounds)[12].
Internal Indicator Addition: Introduce a minimum of two internal NMR pH indicators (e.g., dichloroacetic acid, 1,2,4-triazole, or 2,6-dihydroxybenzoic acid)[9][10]. The combined known pKa range of these indicators must bracket the expected pKa of the hindered amine.
Ionic Strength Control: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration[2][13].
Step 2: Titration and Data Acquisition
pH Adjustment: Aliquot the master solution into multiple NMR tubes. Adjust the bulk pH of each tube across a range of expected pKa
Thermal Equilibration: Allow samples to thermally equilibrate in the NMR probe at a constant temperature (e.g., 298.15 K), as pKa is highly temperature-dependent[2].
Self-Validation (pH Calculation): For each spectrum, extract the chemical shifts of the internal indicators. Calculate the exact in-tube pH using the Henderson-Hasselbalch equation applied to these reference shifts[9][10].
Analyte Tracking: Extract the observed chemical shift (
) of the reporter nucleus on the hindered imidazole (e.g., the C2-H proton)[8].
Curve Fitting: Plot
against the internally validated pH. Fit the data using non-linear regression to the Henderson-Hasselbalch equation:
(Where and are the limiting chemical shifts of the deprotonated and protonated species, respectively)[10].
Logical Workflow Visualization
Workflow for self-validating NMR titration to determine site-specific pKa in hindered amines.
Personal protective equipment for handling 2-(1H-imidazol-5-yl)propan-2-amine
[1][2] Executive Summary & Risk Profile 2-(1H-imidazol-5-yl)propan-2-amine (also known as 4-(1-amino-1-methylethyl)imidazole) is a bioactive imidazole-alkylamine derivative, often utilized in histamine receptor research...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Risk Profile
2-(1H-imidazol-5-yl)propan-2-amine (also known as 4-(1-amino-1-methylethyl)imidazole) is a bioactive imidazole-alkylamine derivative, often utilized in histamine receptor research (specifically H3/H4 subtypes).[1][2]
As a Senior Application Scientist , I classify this compound as a High-Contact Risk . Chemically, it combines a basic primary amine with an imidazole ring, creating a molecule that is both potentially corrosive to mucous membranes and biologically active.[1][2] The primary operational risks are chemical burns (due to high pH in solution) and inhalation sensitization .[2]
Core Hazard Classification (Derived from Structural Analogs)
Do not rely on standard "lab coat and glasses" protocols.[1][2] The basicity of the amine group requires barrier protection against caustic burns.[1][2]
Permeation Defense: Primary amines can permeate latex.[2] Nitrile offers superior resistance.[1][2] Double gloving creates a sacrificial outer layer against accidental splashes during solubilization.[1][2]
Eye Protection
Chemical Splash Goggles (Indirect Vent)
Corrosive Risk: Standard safety glasses allow vapors/splashes to bypass the lens.[2] Goggles seal the orbital area against basic aerosols.[1][2]
Respiratory
N95 / P100 (Solids) or Fume Hood
Inhalation Risk: As a likely hygroscopic solid, fine dust generation is possible during weighing.[2] Inhalation can trigger histamine-like bronchoconstriction.[1][2]
Body Defense
Lab Coat + Chemical Apron
Splash Protection: An impervious apron is required when handling volumes >50 mL or concentrated stock solutions (>1 M).[2]
Operational Workflow: Step-by-Step
Phase 1: Pre-Operational Checks[1][2]
Verify Physical State: This compound is typically a hygroscopic solid or a viscous oil.[1][2] If solid, check for clumping (sign of moisture absorption).[1][2]
Neutralization Prep: Have a spray bottle of 5% Citric Acid or Vinegar ready.[2] Water alone is insufficient to rapidly neutralize amine spills.[1][2]
Phase 2: Weighing & Solubilization
Context: The dissolution of alkylamines in water is often exothermic.[1][2]
Zone Control: Perform all open-vessel manipulations inside a certified chemical fume hood .
Anti-Static Protocol: Use an anti-static gun or polonium strip if the powder is "fly-away."[1][2] Electrostatic dispersion is a common route of exposure.[1][2]
Solvent Addition:
Add the solid to the vessel first.
Add solvent (Water/DMSO) slowly down the side of the vessel.[1][2]
Caution: If acidifying (e.g., making an HCl salt), add acid dropwise on ice.[2] The amine protonation is highly exothermic .[2]